Diethyl 2-(4-fluorophenyl)malonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(4-fluorophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c1-3-17-12(15)11(13(16)18-4-2)9-5-7-10(14)8-6-9/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPZGTQIXUSMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382193 | |
| Record name | Diethyl 2-(4-fluorophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2965-90-4 | |
| Record name | Diethyl 2-(4-fluorophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diethyl 2-(4-fluorophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for producing diethyl 2-(4-fluorophenyl)malonate, a valuable intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. The document focuses on two prominent copper-catalyzed C-arylation methods, presenting detailed experimental protocols, comparative quantitative data, and a logical workflow diagram to facilitate understanding and replication.
Introduction
This compound is a disubstituted malonic ester derivative featuring a fluorinated aromatic ring. The presence of the 4-fluorophenyl group imparts unique electronic properties and metabolic stability to molecules, making this compound a sought-after building block in medicinal chemistry. Traditional methods for the arylation of diethyl malonate have often been limited by harsh reaction conditions, low yields, and a narrow substrate scope. However, the advent of copper-catalyzed cross-coupling reactions has provided milder and more efficient routes to this class of compounds. This guide will focus on two such methodologies: a homogeneous copper(I) iodide-catalyzed reaction and a heterogeneous copper(II) oxide nanoparticle-catalyzed approach.
Core Synthesis Pathways
The most effective and widely applicable methods for the synthesis of this compound involve the copper-catalyzed arylation of diethyl malonate with a suitable 4-fluorophenyl halide. These methods offer significant advantages over traditional nucleophilic aromatic substitution, which typically requires highly activated aryl halides.
Homogeneous Copper(I)-Catalyzed Arylation (Ullmann-type Coupling)
A robust and versatile method for the synthesis of α-aryl malonates is the copper(I)-catalyzed coupling of aryl iodides with diethyl malonate. Developed by Hennessy and Buchwald, this procedure utilizes a copper(I) iodide catalyst in conjunction with a phenol-based ligand and a cesium carbonate base.[1][2][3] This system is known for its tolerance of a wide range of functional groups and its ability to proceed under relatively mild conditions.
Heterogeneous Copper(II) Oxide Nanoparticle-Catalyzed Arylation
An alternative, ligand-free approach involves the use of copper(II) oxide nanoparticles (CuO-NPs) as a recyclable heterogeneous catalyst.[4][5] This method also employs cesium carbonate as a base and typically uses dimethyl sulfoxide (DMSO) as the solvent. The heterogeneous nature of the catalyst simplifies product purification, as the nanoparticles can be recovered by filtration and reused.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two primary synthesis pathways, allowing for a direct comparison of their efficacy and reaction conditions.
| Parameter | Homogeneous CuI Catalysis[1][2] | Heterogeneous CuO-NP Catalysis[4] |
| Aryl Halide | 4-Fluoroiodobenzene | 4-Fluoroiodobenzene or 4-Fluorobromobenzene |
| Catalyst | Copper(I) Iodide (CuI) | Copper(II) Oxide Nanoparticles (CuO-NPs) |
| Ligand | 2-Phenylphenol | None |
| Base | Cesium Carbonate (Cs₂CO₃) | Cesium Carbonate (Cs₂CO₃) |
| Solvent | Toluene or Dioxane | Dimethyl Sulfoxide (DMSO) |
| Temperature | 80-110 °C | 80 °C |
| Reaction Time | 12-24 hours | 9-11 hours |
| Catalyst Loading | 5-10 mol % | 10 mol % |
| Typical Yield | Good to Excellent (e.g., 75-95% for similar substrates) | Good (e.g., 76-81% for similar substrates) |
Experimental Protocols
General Procedure for Homogeneous Copper(I)-Catalyzed Arylation
This protocol is based on the general method described by Hennessy and Buchwald for the arylation of diethyl malonate.[1][2][3]
Materials:
-
4-Fluoroiodobenzene
-
Diethyl malonate
-
Copper(I) iodide (CuI)
-
2-Phenylphenol
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene (or dioxane)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried, argon-flushed Schlenk tube equipped with a magnetic stir bar, add CuI (5-10 mol %), 2-phenylphenol (10-20 mol %), and Cs₂CO₃ (2.0 equivalents).
-
Seal the tube with a septum and evacuate and backfill with argon three times.
-
Add anhydrous toluene (or dioxane) via syringe, followed by diethyl malonate (1.2-1.5 equivalents) and 4-fluoroiodobenzene (1.0 equivalent).
-
Place the sealed reaction tube in a preheated oil bath at 80-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing the filter cake with additional diethyl ether.
-
Wash the combined organic filtrate with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
General Procedure for Heterogeneous CuO-NP-Catalyzed Arylation
This protocol is based on the general method described for the C-arylation of diethyl malonate using CuO nanoparticles.[4]
Materials:
-
4-Fluoroiodobenzene (or 4-fluorobromobenzene)
-
Diethyl malonate
-
Copper(II) oxide nanoparticles (CuO-NPs)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add CuO nanoparticles (10 mol %), Cs₂CO₃ (0.5 equivalents), and anhydrous DMSO.
-
Add diethyl malonate (3.0 equivalents) and the 4-fluorophenyl halide (1.0 equivalent) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 9-11 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
The CuO nanoparticles can be recovered from the aqueous layer by filtration, washed with water and ethanol, dried, and reused.
Synthesis Pathway Diagram
The following diagram illustrates the workflow for the homogeneous copper(I)-catalyzed synthesis of this compound.
References
- 1. A general and mild copper-catalyzed arylation of diethyl malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]
- 3. A general and mild copper-catalyzed arylation of diethyl malonate. | Sigma-Aldrich [sigmaaldrich.com]
- 4. C-Arylation reactions catalyzed by CuO-nanoparticles under ligand free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Diethyl 2-(4-fluorophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diethyl 2-(4-fluorophenyl)malonate, a valuable intermediate in organic synthesis and potential candidate for further investigation in drug discovery. This document details its chemical identifiers, physical properties, a detailed experimental protocol for its synthesis, and explores its potential biological significance.
Core Identifiers and Properties
This compound is a substituted diethyl malonate derivative. Its core chemical identifiers and physical properties are summarized below.
| Identifier | Value |
| CAS Number | 2965-90-4[1] |
| Molecular Formula | C₁₃H₁₅FO₄ |
| Molecular Weight | 254.25 g/mol |
| IUPAC Name | Diethyl 2-(4-fluorophenyl)propanedioate[1] |
| Canonical SMILES | CCOC(=O)C(C1=CC=C(C=C1)F)C(=O)OCC |
| InChI | InChI=1S/C13H15FO4/c1-3-17-12(15)11(9-5-7-10(14)8-6-9)13(16)18-4-2/h5-8,11H,3-4H2,1-2H3 |
| InChIKey | BQJCRGZRTZOFRE-UHFFFAOYSA-N |
Table 1: Core Identifiers for this compound
| Physical Property | Value |
| Density | 1.173 g/cm³ (Predicted) |
| Boiling Point | 302.9 °C at 760 mmHg (Predicted) |
| Purity | ≥95%[1] |
Table 2: Physical Properties of this compound
Experimental Protocols
The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable 4-fluorophenyl halide with diethyl malonate. The following protocol is a generalized procedure based on common methods for the synthesis of similar arylmalonates.
Synthesis of this compound
Materials:
-
4-Fluorobenzyl bromide
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Anhydrous ethanol or Dry Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol. Alternatively, sodium hydride (1.1 equivalents) can be suspended in dry DMF.
-
Addition of Diethyl Malonate: Diethyl malonate (1.0 equivalent) is added dropwise to the base solution at 0 °C with stirring. The mixture is then allowed to warm to room temperature and stirred for 30 minutes to ensure the complete formation of the malonate enolate.
-
Addition of 4-Fluorobenzyl Bromide: A solution of 4-fluorobenzyl bromide (1.0 equivalent) in a minimal amount of the reaction solvent is added dropwise to the reaction mixture.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with saturated aqueous ammonium chloride solution and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Synthesis Workflow
The synthesis of this compound follows a logical workflow from starting materials to the final purified product.
Potential Biological Significance and Signaling Pathways
While direct biological studies on this compound are limited, derivatives of phenylmalonates and other fluorinated organic compounds have shown promise as anticonvulsant agents. The mechanism of action for many anticonvulsants involves the modulation of voltage-gated sodium channels and the enhancement of GABAergic inhibition.
The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to increased metabolic stability and enhanced binding affinity to target proteins. It is hypothesized that this compound could act as a modulator of neuronal excitability.
The potential mechanism of action could involve the following pathways:
-
Modulation of Voltage-Gated Sodium Channels: Many anticonvulsant drugs stabilize the inactive state of voltage-gated sodium channels, thereby reducing the repetitive firing of neurons that is characteristic of epileptic seizures.
-
Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Enhancement of GABAergic signaling, either by direct action on GABA receptors or by inhibiting GABA reuptake or metabolism, leads to a decrease in neuronal excitability.
The following diagram illustrates a hypothetical signaling pathway for the potential anticonvulsant activity of this compound.
Conclusion
This compound is a readily synthesizable compound with potential for further exploration in medicinal chemistry, particularly in the development of novel anticonvulsant therapies. The presence of the fluorophenyl moiety makes it an attractive candidate for studies aimed at improving the pharmacological profiles of existing neuronal excitability modulators. Further research is warranted to fully elucidate its biological activity and therapeutic potential.
References
Technical Guide: 1H and 13C NMR Spectral Analysis of Diethyl 2-(4-fluorophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-(4-fluorophenyl)malonate is a substituted diethyl malonate derivative of interest in organic synthesis and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This technical guide provides a detailed overview of the expected ¹H and ¹³C NMR spectral data for this compound, comprehensive experimental protocols for acquiring high-quality NMR spectra, and a logical workflow for NMR analysis.
Disclaimer: Extensive searches of available spectral databases and scientific literature did not yield experimental ¹H and ¹³C NMR data for this compound. The spectral data presented in this guide are therefore predicted values based on established NMR principles and comparison with structurally similar compounds. These predictions are intended to serve as a reference for researchers.
Predicted NMR Spectral Data
The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are based on the analysis of substituent effects on chemical shifts.
Predicted ¹H NMR Spectral Data
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 - 7.20 | Doublet of Doublets | 2H | H-2', H-6' (Aromatic) |
| ~7.10 - 7.00 | Doublet of Doublets | 2H | H-3', H-5' (Aromatic) |
| ~4.70 | Singlet | 1H | CH (Malonate) |
| ~4.25 | Quartet | 4H | OCH₂ (Ethyl) |
| ~1.30 | Triplet | 6H | CH₃ (Ethyl) |
Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Ester) |
| ~162 (d, ¹JCF ≈ 245 Hz) | C-4' (Aromatic) |
| ~132 (d, ³JCF ≈ 8 Hz) | C-2', C-6' (Aromatic) |
| ~130 (d, ⁴JCF ≈ 3 Hz) | C-1' (Aromatic) |
| ~116 (d, ²JCF ≈ 21 Hz) | C-3', C-5' (Aromatic) |
| ~62 | OCH₂ (Ethyl) |
| ~57 | CH (Malonate) |
| ~14 | CH₃ (Ethyl) |
Experimental Protocols for NMR Spectroscopy
To obtain high-quality ¹H and ¹³C NMR spectra, the following experimental protocols are recommended.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Sample Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
NMR Instrument Parameters
The following are general instrument parameters that can be used as a starting point and should be optimized for the specific instrument being used.
For ¹H NMR Spectroscopy:
-
Spectrometer Frequency: 300-600 MHz
-
Pulse Sequence: Standard single-pulse sequence
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
Spectral Width: 0-15 ppm
-
Temperature: 298 K
For ¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 75-150 MHz
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Spectral Width: 0-220 ppm
-
Temperature: 298 K
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering.
NMR Analysis Workflow
Caption: A logical workflow for the NMR analysis of an organic compound.
Mass spectrometry analysis of Diethyl 2-(4-fluorophenyl)malonate
An In-depth Technical Guide to the Mass Spectrometry Analysis of Diethyl 2-(4-fluorophenyl)malonate
This technical guide provides a detailed overview of the mass spectrometric analysis of this compound, a compound of interest in synthetic organic chemistry and drug discovery. This document outlines the expected fragmentation patterns, suggests experimental protocols, and presents data in a structured format to aid in the characterization and quantification of this molecule.
Introduction to the Mass Spectrometry of Malonic Esters
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. When analyzing esters like this compound, common fragmentation pathways include alpha-cleavage and McLafferty rearrangements.[1][2][3] The presence of an aromatic ring and a fluorine atom is expected to significantly influence the fragmentation pattern, often leading to the formation of stable aromatic cations.[3][4]
Predicted Mass Spectrum and Fragmentation Pathways
Key Predicted Fragmentation Pathways:
-
Loss of an Ethoxy Radical (-•OCH2CH3): This is a common fragmentation for ethyl esters, resulting from alpha-cleavage at the carbonyl group. This would lead to a fragment ion at m/z 209.
-
Loss of an Ethoxycarbonyl Radical (-•COOCH2CH3): This fragmentation would result in an ion at m/z 181.
-
Loss of Diethyl Malonate Moiety: Studies on 2-substituted diethyl malonate derivatives show a characteristic loss of the malonate group (M-159), which would lead to a fluorophenyl-containing fragment.[7]
-
McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. For an ethyl ester, this would result in the loss of ethene (C2H4), leading to a fragment ion at m/z 226.
-
Formation of Fluorotropylium Ion: Aromatic compounds can rearrange to form stable tropylium ions. The presence of the fluorophenyl group may lead to the formation of a fluorotropylium ion at m/z 95.
Logical Fragmentation Flow:
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
A robust and reproducible mass spectrometry analysis requires carefully optimized experimental conditions. The following protocols are recommended for the analysis of this compound.
3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.[8][9][10]
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Program | Initial temperature 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
3.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a versatile technique that can be used for less volatile compounds or for analyses requiring higher sensitivity.
| Parameter | Condition |
| Liquid Chromatograph | Agilent 1290 Infinity II LC or equivalent |
| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar reversed-phase column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Agilent 6545 Q-TOF or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Drying Gas Flow | 8 L/min |
| Drying Gas Temp. | 325 °C |
| Nebulizer Pressure | 35 psig |
| Sheath Gas Flow | 11 L/min |
| Sheath Gas Temp. | 350 °C |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 120 V |
| Mass Range | m/z 50-500 |
Experimental Workflow:
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. GCMS Section 6.14 [people.whitman.edu]
- 4. youtube.com [youtube.com]
- 5. Diethyl malonate [webbook.nist.gov]
- 6. Diethyl malonate [webbook.nist.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. apps.dtic.mil [apps.dtic.mil]
The Biological Activity of Fluorinated Phenylmalonates: A Technical Guide for Drug Discovery Professionals
Abstract
The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance biological activity. This technical guide provides an in-depth analysis of the biological activities of fluorinated phenylmalonates, a class of compounds with underexplored therapeutic potential. We will delve into their role as enzyme inhibitors, particularly focusing on the well-documented activity of a complex derivative against Microsomal Triglyceride Transfer Protein (MTP), and explore their potential as cytotoxic agents. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate further investigation and application of this promising chemical scaffold.
Introduction: The Role of Fluorine in Modulating Biological Activity
Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet profound modifications to a molecule's biological profile. The introduction of fluorine can alter a compound's pKa, lipophilicity, metabolic stability, and conformational preferences. These changes can lead to improved pharmacokinetic properties, enhanced binding affinity for biological targets, and increased potency and selectivity. This guide focuses specifically on phenylmalonate scaffolds, where the introduction of fluorine onto the phenyl ring can significantly influence their interaction with biological systems.
Enzyme Inhibition: A Key Biological Activity of Fluorinated Phenylmalonates
Fluorinated phenylmalonates have emerged as promising enzyme inhibitors. Their mechanism of action can vary, but they often act as competitive or non-competitive inhibitors by interacting with the active or allosteric sites of their target enzymes.
Inhibition of Microsomal Triglyceride Transfer Protein (MTP)
A prominent example of the biological activity of a fluorinated phenylmalonate derivative is the inhibition of Microsomal Triglyceride Transfer Protein (MTP). MTP is a critical enzyme in the assembly and secretion of triglyceride-rich lipoproteins, such as very-low-density lipoproteins (VLDL) from the liver and chylomicrons from the intestine.[1][2] Inhibition of MTP is a therapeutic strategy for lowering low-density lipoprotein (LDL) cholesterol and managing dyslipidemia.[3][4]
JTT-130 (Granotapide) , a complex fluorinated phenylmalonate derivative, is a potent and intestine-specific MTP inhibitor.[3][5] Its structure includes a trifluoromethylphenyl group, which contributes to its biological activity. JTT-130 has been shown to effectively reduce plasma triglycerides and LDL cholesterol concentrations without causing the hepatic triglyceride accumulation (steatosis) often associated with non-specific MTP inhibitors.[1][6] The intestine-specific action of JTT-130 is attributed to its rapid hydrolysis to an inactive metabolite after absorption.[3][4]
Cytotoxic Activity of Fluorinated Phenyl Derivatives
While direct data on the cytotoxicity of simple fluorinated phenylmalonates is limited in the available literature, structurally related fluorinated phenyl derivatives have demonstrated significant anticancer activity. This suggests that the fluorophenyl moiety, a key component of fluorinated phenylmalonates, can contribute to cytotoxic effects against cancer cell lines.
Quantitative Cytotoxicity Data
The following tables summarize the in vitro cytotoxicity of various fluorinated phenyl derivatives against different cancer cell lines. It is important to note that these compounds are not phenylmalonates but provide valuable insight into the potential of the fluorophenyl group for inducing cytotoxicity.
Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [7]
| Compound | Cell Line | IC50 (µM) |
| 2b | PC3 (Prostate Carcinoma) | 52 |
| 2c | PC3 (Prostate Carcinoma) | 80 |
| 2c | MCF-7 (Breast Cancer) | 100 |
| Imatinib (Reference) | PC3 (Prostate Carcinoma) | 40 |
| Imatinib (Reference) | MCF-7 (Breast Cancer) | 98 |
Table 2: Cytotoxicity of Fluorinated Aminophenylhydrazines [8]
| Compound | Cell Line | IC50 (µM) |
| Compound 6 | A549 (Lung Carcinoma) | 0.64 |
These data indicate that fluorinated phenyl compounds can exhibit potent cytotoxic effects, warranting further investigation of fluorinated phenylmalonates as potential anticancer agents.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the biological activity of fluorinated phenylmalonates.
MTP Inhibition Assay (In Vitro)
This protocol is a representative example of how to assess the inhibitory activity of a compound against MTP.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MTP.
Materials:
-
Microsomes from a suitable source (e.g., human liver or intestine)
-
MTP-specific antibody
-
Radiolabeled triglyceride (e.g., [³H]triolein)
-
Phospholipid vesicles (donor particles)
-
Acceptor particles (e.g., LDL)
-
Test compound (fluorinated phenylmalonate)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing BSA)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Prepare Reagents: Dilute the test compound to various concentrations in the assay buffer. Prepare a mixture of radiolabeled triglyceride and phospholipid vesicles.
-
Assay Setup: In a microplate, add the assay buffer, MTP-containing microsomes, and the test compound at different concentrations. Include a control with no inhibitor.
-
Initiate Reaction: Start the transfer reaction by adding the donor particles (radiolabeled triglyceride/phospholipid vesicles).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) to allow for the transfer of triglycerides.
-
Stop Reaction: Terminate the reaction by adding an MTP-specific antibody that binds to the donor vesicles, followed by the addition of acceptor particles.
-
Separation: Separate the donor and acceptor particles by centrifugation or filtration.
-
Quantification: Measure the radioactivity in the acceptor particle fraction using a scintillation counter.
-
Data Analysis: Calculate the percentage of MTP inhibition for each concentration of the test compound compared to the control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the IC50 of a test compound on a specific cancer cell line.
Materials:
-
Cancer cell line (e.g., A549, PC3, MCF-7)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (fluorinated phenylmalonate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound dissolved in the cell culture medium. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language to illustrate key concepts.
MTP Inhibition and Lipid Metabolism Pathway
Caption: MTP Inhibition by a Fluorinated Phenylmalonate Derivative.
Experimental Workflow for In Vitro MTP Inhibition Assay
Caption: Workflow for MTP Inhibition Assay.
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow for MTT Cytotoxicity Assay.
Conclusion and Future Directions
Fluorinated phenylmalonates represent a versatile class of compounds with significant potential in drug discovery. The well-documented activity of a complex derivative as an MTP inhibitor highlights their promise in treating metabolic disorders. Furthermore, the cytotoxic effects observed in structurally related fluorinated phenyl compounds suggest that this scaffold warrants investigation for anticancer applications.
Future research should focus on the systematic synthesis and biological evaluation of a broader range of fluorinated phenylmalonate derivatives. This should include screening against a diverse panel of enzymes and cancer cell lines to elucidate structure-activity relationships and identify novel therapeutic targets. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for advancing our understanding and application of this promising class of molecules.
References
- 1. JTT-130, a microsomal triglyceride transfer protein (MTP) inhibitor lowers plasma triglycerides and LDL cholesterol concentrations without increasing hepatic triglycerides in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal triglyceride transfer protein (MTP) inhibitors: discovery of clinically active inhibitors using high-throughput screening and parallel synthesis paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JTT-130, a Novel Intestine-Specific Inhibitor of Microsomal Triglyceride Transfer Protein, Reduces Food Preference for Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JTT-130, a novel intestine-specific inhibitor of microsomal triglyceride transfer protein, ameliorates lipid metabolism and attenuates atherosclerosis in hyperlipidemic animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Active Methylene Group in Diethyl 2-(4-fluorophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the active methylene group in Diethyl 2-(4-fluorophenyl)malonate. This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry, due to the unique electronic properties conferred by the 4-fluorophenyl substituent. This guide covers the synthesis, acidity, and key reactions of this versatile reagent, complete with experimental protocols and quantitative data to support laboratory applications.
Introduction
This compound is a disubstituted malonic ester characterized by a methylene group activated by two adjacent electron-withdrawing ethyl ester groups and a 4-fluorophenyl group. The presence of the fluorine atom, an electronegative element, on the phenyl ring further enhances the acidity of the methine proton, making this compound a highly reactive precursor for the synthesis of a wide range of organic molecules, including pharmaceuticals and other biologically active compounds.[1][2]
The core reactivity of this compound stems from the ease of deprotonation of the α-hydrogen to form a resonance-stabilized carbanion (enolate). This nucleophilic intermediate readily participates in a variety of carbon-carbon bond-forming reactions.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. A modern and versatile approach is the copper-catalyzed arylation of diethyl malonate.[3]
Reaction Scheme:
This method offers good to excellent yields and tolerates a variety of functional groups. An alternative, more classical approach involves the nucleophilic substitution of a highly activated aryl halide, such as hexafluorobenzene, with the sodium salt of diethyl malonate.[2]
Acidity and Enolate Formation
The hydrogen atom of the active methylene group in diethyl malonate has a pKa of approximately 13, making it readily removable by a moderately strong base, such as sodium ethoxide.[4] The introduction of the electron-withdrawing 4-fluorophenyl group is expected to further increase the acidity of the remaining methine proton, facilitating enolate formation. This enhanced acidity is due to the inductive effect of the fluorine atom, which helps to stabilize the resulting negative charge on the carbanion.
The formation of the enolate is a critical first step in most reactions involving this compound.
Key Reactions of the Active Methylene Group
The enolate of this compound is a versatile nucleophile that can undergo a variety of important synthetic transformations.
Alkylation
Alkylation of the enolate with an alkyl halide is a common method for introducing alkyl substituents at the α-position. This reaction proceeds via an SN2 mechanism.[5] Careful control of stoichiometry is necessary to favor mono-alkylation over di-alkylation.[6]
Experimental Protocol: Mono-alkylation of this compound (Representative)
This protocol is adapted from a general procedure for the mono-alkylation of diethyl malonate.[6]
-
Base Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 equivalent) in absolute ethanol to prepare sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution, add this compound (1.0 equivalent) dropwise at room temperature. Stir for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the primary alkyl halide (1.0 equivalent) dropwise to the stirred solution. The reaction may be exothermic. After the addition is complete, heat the mixture to reflux and monitor the reaction's progress by TLC or GC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Acylation
Acylation of the enolate with an acyl chloride or anhydride introduces an acyl group, leading to the formation of a β-keto ester derivative. This reaction is a powerful tool for constructing more complex carbonyl compounds.
Experimental Protocol: C-Acylation of this compound (Representative)
This protocol is based on a general procedure for the acylation of diethyl malonate.
-
Preparation: To a flame-dried flask under an inert atmosphere, add magnesium turnings (1.0 equivalent), a small amount of absolute ethanol, and a catalytic amount of carbon tetrachloride.
-
Enolate Formation: Add a solution of this compound (1.0 equivalent) in absolute ethanol dropwise. The reaction is initiated, and once subsided, anhydrous ether is added. The mixture is heated until the magnesium is consumed. The solvents are then removed under reduced pressure.
-
Acylation: The residue is dissolved in a dry, non-polar solvent (e.g., benzene or ether). The acylating agent (e.g., benzoyl chloride, 1.0 equivalent) is added dropwise at a low temperature (e.g., 0 °C).
-
Workup and Purification: The reaction is quenched with dilute acid and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by distillation or chromatography.
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an active methylene compound and an aldehyde or ketone, typically catalyzed by a weak base such as an amine.[7] The reaction with this compound leads to the formation of an α,β-unsaturated system.
Experimental Protocol: Knoevenagel Condensation with Benzaldehyde (Representative)
This protocol is adapted from a procedure for the condensation of diethyl malonate with benzaldehyde.[8][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equivalent), benzaldehyde (1.0 equivalent), and a catalytic amount of a weak base (e.g., piperidine or immobilized gelatine) in a suitable solvent (e.g., toluene or DMSO).[8]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress, often by observing the collection of water in a Dean-Stark trap if using an azeotropic solvent.
-
Workup: After the reaction is complete, cool the mixture and wash it with water and dilute acid to remove the catalyst.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the product by distillation or recrystallization.
Hydrolysis and Decarboxylation
The ester groups of this compound and its derivatives can be hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions. Arylmalonic acids are particularly susceptible to decarboxylation upon heating, yielding a substituted acetic acid.[10][11]
Experimental Protocol: Hydrolysis and Decarboxylation (Representative)
A procedure for a related perfluorophenyl derivative suggests that vigorous hydrolysis with a mixture of aqueous HBr and acetic acid at reflux temperature leads to the formation of the corresponding acetic acid in good yield.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the reactivity of this compound.
Table 1: Acidity of Diethyl Malonate and Related Compounds
| Compound | pKa | Reference |
| Diethyl malonate | ~13 | [4] |
| Diethyl 2-phenylmalonate | Predicted ~11.8 |
Table 2: Representative Yields for Key Reactions
| Reaction | Substrate | Product | Yield (%) | Reference |
| Alkylation | Diethyl malonate | Mono-alkylated product | 74 | |
| Knoevenagel | Diethyl malonate | α,β-unsaturated product | 85-95 | [8][9] |
| Decarboxylation | Diethyl 2-(perfluorophenyl)malonate | 2-(Perfluorophenyl)acetic acid | 63 | [2] |
Spectroscopic Data
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Triplet and quartet for the ethyl groups (~1.2 and 4.2 ppm, respectively). - Singlet for the methine proton (~4.0-5.0 ppm). - Multiplets in the aromatic region for the 4-fluorophenyl group (~7.0-7.5 ppm). |
| ¹³C NMR | - Signals for the ethyl groups (~14 and 62 ppm). - Signal for the methine carbon (~55-65 ppm). - Signals for the carbonyl carbons (~165-170 ppm). - Signals for the aromatic carbons, showing C-F coupling. |
| IR (cm⁻¹) | - Strong C=O stretch for the ester groups (~1730-1750 cm⁻¹). - C-H stretches for the alkyl and aromatic groups (~2900-3100 cm⁻¹). - C-O stretches (~1100-1300 cm⁻¹). - C-F stretch (~1200-1250 cm⁻¹). |
| Mass Spec. | - Molecular ion peak. - Fragmentation pattern showing loss of ethoxy (-45), carboethoxy (-73), and the entire malonate moiety. |
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. The enhanced acidity of its active methylene group, a consequence of the electron-withdrawing nature of both the ester and the 4-fluorophenyl substituents, facilitates the formation of a nucleophilic enolate. This enolate readily undergoes alkylation, acylation, and Knoevenagel condensation reactions, providing access to a diverse array of complex molecules. The subsequent hydrolysis and decarboxylation of the malonate derivatives offer a straightforward route to substituted acetic acids. The protocols and data presented in this guide provide a solid foundation for the application of this versatile reagent in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. library2.smu.ca [library2.smu.ca]
- 4. Diethyl 2-(2-methylallyl)malonate | 1575-67-3 | Benchchem [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 9. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. rsc.org [rsc.org]
- 13. DIETHYL 2-(4-CHLORO-2-FLUOROPHENYL)MALONATE(680211-90-9) 1H NMR [m.chemicalbook.com]
- 14. Diethyl malonate(105-53-3) 1H NMR [m.chemicalbook.com]
- 15. Diethyl malonate [webbook.nist.gov]
- 16. Diethyl malonate(105-53-3) IR Spectrum [chemicalbook.com]
An In-depth Technical Guide to Diethyl 2-(4-fluorophenyl)malonate
IUPAC Name: Diethyl 2-(4-fluorophenyl)propanedioate
CAS Number: 2965-90-4[1]
This technical guide provides a comprehensive overview of Diethyl 2-(4-fluorophenyl)malonate, a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical and Spectroscopic Data
Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on the known properties of structurally similar compounds, such as other substituted diethyl malonates, the following characteristics can be anticipated.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value | Notes |
| Molecular Formula | C₁₃H₁₅FO₄ | Calculated |
| Molecular Weight | 254.25 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid | Based on similar diethyl arylmalonates |
| Boiling Point | > 300 °C (Predicted) | Higher than diethyl malonate due to the aryl group |
| Density | ~1.2 g/cm³ (Predicted) | Increased density due to the fluorine atom |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Slightly soluble in water. | Typical for diethyl esters |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl groups (triplet and quartet), a singlet or triplet for the methine proton, and multiplets for the aromatic protons of the 4-fluorophenyl group. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the methine carbon, carbons of the ethyl groups, and the aromatic carbons, with splitting patterns influenced by the fluorine atom. |
| IR Spectroscopy | Strong absorption band around 1730-1750 cm⁻¹ (C=O stretching of the ester), C-O stretching bands, and bands corresponding to the aromatic C-H and C=C bonds, as well as a C-F stretching band. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 254, with characteristic fragmentation patterns including the loss of ethoxycarbonyl and 4-fluorophenyl groups. |
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes. The most common and versatile method is the malonic ester synthesis.
Experimental Protocol: Malonic Ester Synthesis
This protocol describes a general procedure for the synthesis of this compound via the alkylation of diethyl malonate with a suitable 4-fluorophenyl halide.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (or another suitable base, e.g., sodium hydride)
-
Anhydrous ethanol (or another suitable solvent, e.g., DMF, THF)
-
4-Fluorobromobenzene (or another suitable 4-fluorophenyl halide)
-
Palladium catalyst (e.g., Pd(dba)₂, if using a cross-coupling approach)
-
Phosphine ligand (e.g., Xantphos, if using a cross-coupling approach)
-
Hydrochloric acid (dilute)
-
Sodium chloride solution (saturated)
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol. To this solution, add diethyl malonate dropwise at room temperature with stirring. The formation of the sodium salt of diethyl malonate will occur.
-
Arylation:
-
Nucleophilic Aromatic Substitution (for activated substrates): While less common for simple aryl halides, if an activated 4-fluorophenyl electrophile is used, it can be added directly to the enolate solution. The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig or similar): For less reactive aryl halides like 4-fluorobromobenzene, a palladium-catalyzed cross-coupling reaction is more efficient. In a separate flask, prepare a mixture of the palladium catalyst and the phosphine ligand in an anhydrous solvent. Add the 4-fluorobromobenzene and the pre-formed diethyl malonate enolate. The reaction is heated under an inert atmosphere until completion.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a dilute aqueous solution of hydrochloric acid to neutralize the excess base.
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with a saturated solution of sodium chloride (brine). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the solvent. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
References
Molecular structure and weight of Diethyl 2-(4-fluorophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of Diethyl 2-(4-fluorophenyl)malonate, a substituted diethyl malonate ester of significant interest in organic synthesis and medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document compiles its deduced molecular structure and weight, and offers predicted spectroscopic data based on analogous compounds. Furthermore, a generalized experimental protocol for its synthesis is presented, drawing from established methodologies for related molecules. This guide aims to serve as a valuable resource for researchers engaged in the synthesis and application of novel fluorinated organic compounds.
Molecular Structure and Properties
This compound possesses a core diethyl malonate structure with a 4-fluorophenyl group attached to the central carbon atom.
Molecular Formula: C₁₃H₁₅FO₄
Molecular Weight: 254.26 g/mol
The presence of the fluorine atom is expected to influence the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in drug discovery.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅FO₄ | Deduced |
| Molecular Weight | 254.26 g/mol | Calculated |
| IUPAC Name | diethyl 2-(4-fluorophenyl)propanedioate | Deduced |
| CAS Number | Not readily available | N/A |
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of similar compounds and fundamental principles of spectroscopy.
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.30 | m | 2H | Ar-H (ortho to F) |
| ~7.00-7.10 | m | 2H | Ar-H (meta to F) |
| ~4.60 | s | 1H | -CH(Ar)- |
| ~4.20 | q | 4H | -OCH₂CH₃ |
| ~1.25 | t | 6H | -OCH₂CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (ester) |
| ~162 (d, ¹JCF ≈ 245 Hz) | C-F (aromatic) |
| ~130 (d, ³JCF ≈ 8 Hz) | C-H (aromatic, ortho to F) |
| ~128 | C (aromatic, ipso) |
| ~115 (d, ²JCF ≈ 21 Hz) | C-H (aromatic, meta to F) |
| ~62 | -OCH₂CH₃ |
| ~55 | -CH(Ar)- |
| ~14 | -OCH₂CH₃ |
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~2980 | C-H (aliphatic) |
| ~1735 | C=O (ester) |
| ~1600, ~1510 | C=C (aromatic) |
| ~1250 | C-O (ester) |
| ~1220 | C-F |
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 254 | [M]⁺ (Molecular ion) |
| 209 | [M - OEt]⁺ |
| 181 | [M - COOEt]⁺ |
| 109 | [C₆H₄F-CH]⁺ |
Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not available, a general and reliable method can be adapted from the well-established malonic ester synthesis.
Synthesis of this compound via Malonic Ester Synthesis
Principle: This method involves the deprotonation of diethyl malonate to form a nucleophilic enolate, which then undergoes a nucleophilic substitution reaction with a suitable 4-fluorophenyl electrophile.
Reagents and Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) or another suitable base (e.g., sodium hydride)
-
4-Fluorobenzyl bromide (or a similar reactive 4-fluorophenyl derivative)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Anhydrous ethanol is added to the flask, followed by the cautious addition of sodium metal to generate sodium ethoxide in situ. Alternatively, commercially available sodium ethoxide can be used.
-
Enolate Formation: Diethyl malonate is added dropwise to the stirred solution of sodium ethoxide in ethanol at room temperature. The mixture is stirred for approximately 30-60 minutes to ensure complete formation of the diethyl malonate enolate.
-
Alkylation: A solution of 4-fluorobenzyl bromide in anhydrous ethanol is added dropwise to the reaction mixture. The reaction is then heated to reflux and maintained at that temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with saturated aqueous NH₄Cl solution, followed by brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Synthetic Pathway via Malonic Ester Synthesis
Caption: General synthetic scheme for this compound.
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Diethyl 2-(4-fluorophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing Diethyl 2-(4-fluorophenyl)malonate as a key building block. This versatile starting material is particularly valuable in medicinal chemistry for the introduction of a 4-fluorophenyl moiety, a common substituent in many bioactive molecules that can enhance metabolic stability and binding affinity.
Introduction
This compound is an activated methylene compound that serves as a versatile precursor for the synthesis of a variety of heterocyclic systems. The electron-withdrawing nature of the two ester groups acidifies the alpha-proton, facilitating its removal by a base to form a nucleophilic enolate. This enolate can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions, including cyclocondensation, Knoevenagel condensation, and Michael additions. These reactions provide access to important heterocyclic scaffolds such as barbiturates, pyrazolones, and coumarins, which are of significant interest in drug discovery and development.
I. Synthesis of 5-(4-fluorophenyl)barbituric Acid via Cyclocondensation
The reaction of a disubstituted malonic ester with urea is a classic and reliable method for the synthesis of barbiturates.[1][2][3] This protocol outlines the synthesis of 5-(4-fluorophenyl)barbituric acid, a potential central nervous system depressant, from this compound and urea.
Reaction Pathway
Experimental Protocol
Materials:
-
This compound
-
Urea (dry)
-
Sodium metal
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
2 L Round-bottom flask
-
Reflux condenser with a calcium chloride guard tube
-
Oil bath
-
Büchner funnel and filter flask
Procedure:
-
Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser protected by a calcium chloride tube, dissolve 11.5 g (0.5 gram-atom) of finely cut sodium in 250 mL of absolute ethanol. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 0.5 moles of this compound. In a separate beaker, dissolve 30 g (0.5 moles) of dry urea in 250 mL of hot (approximately 70 °C) absolute ethanol. Add the urea solution to the reaction flask.[1]
-
Cyclocondensation: Shake the mixture well and heat it to reflux using an oil bath set at 110 °C for 7 hours. A white precipitate of the sodium salt of 5-(4-fluorophenyl)barbituric acid will form.[1][2]
-
Work-up and Isolation: After the reflux period, add 500 mL of hot (50 °C) water to the reaction mixture to dissolve the precipitate.[1] Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper (approximately 45 mL).
-
Crystallization and Purification: Filter the resulting solution while hot to remove any impurities. Cool the filtrate in an ice bath overnight to allow the 5-(4-fluorophenyl)barbituric acid to crystallize.[1]
-
Collect the white product by suction filtration using a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 105–110 °C for 3–4 hours.[1]
Quantitative Data
| Reactant | Molar Eq. | Theoretical Yield | Actual Yield | Percentage Yield |
| This compound | 1.0 | - | - | 72-78% (based on unsubstituted)[1] |
| Urea | 1.0 | - | - | |
| Sodium | 1.0 | - | - |
Note: The expected yield is based on the synthesis of the parent barbituric acid and may vary for the 4-fluorophenyl derivative.
II. Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[4] This reaction, when applied to this compound and an aldehyde (e.g., 4-fluorobenzaldehyde), can lead to the formation of α,β-unsaturated dicarbonyl compounds, which are valuable intermediates in organic synthesis.[5]
Reaction Workflow
Experimental Protocol (General)
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-fluorobenzaldehyde)
-
Solvent (e.g., DMSO, benzene)
-
Dean-Stark apparatus (if using benzene)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound and the aromatic aldehyde in the chosen solvent.
-
Add a catalytic amount of the base.
-
If using benzene, set up a Dean-Stark apparatus to remove the water formed during the reaction and heat to reflux.[6] If using DMSO with a catalyst like immobilized gelatine, the reaction can be stirred at room temperature.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the work-up procedure will depend on the solvent and catalyst used. For the benzene/piperidine system, the reaction mixture is typically washed with water, dilute acid, and brine, then dried and the solvent evaporated.[6] For the DMSO/immobilized gelatine system, the product can be extracted with a non-polar solvent like hexane.[5]
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data for Knoevenagel Condensation of 4-Fluorobenzaldehyde with Diethyl Malonate
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Immobilized Gelatine | DMSO | Room Temp. | - | 85-89 | [5] |
| Immobilized BSA | DMSO | Room Temp. | - | 85-89 | [5] |
Note: This data is for the reaction of 4-fluorobenzaldehyde with unsubstituted diethyl malonate, but provides a good starting point for optimization with this compound.
III. Michael Addition for the Formation of 1,5-Dicarbonyl Compounds
The Michael addition is the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[7][8] The enolate of this compound can act as a Michael donor, reacting with Michael acceptors like methyl vinyl ketone to form 1,5-dicarbonyl compounds, which are versatile intermediates for the synthesis of more complex molecules.
Logical Relationship in Michael Addition
Experimental Protocol (General)
Materials:
-
This compound
-
α,β-Unsaturated carbonyl compound (e.g., methyl vinyl ketone)
-
Base (e.g., sodium ethoxide)
-
Solvent (e.g., ethanol)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound in the solvent.
-
Add a catalytic amount of the base to generate the enolate in situ.
-
Cool the mixture in an ice bath and slowly add the α,β-unsaturated carbonyl compound.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a range of heterocyclic compounds. The protocols provided herein for the synthesis of barbiturates, α,β-unsaturated systems via Knoevenagel condensation, and 1,5-dicarbonyl compounds through Michael addition serve as a foundation for further exploration and development of novel molecules for pharmaceutical and materials science applications. The presence of the 4-fluorophenyl group offers a handle for modifying the physicochemical and biological properties of the resulting heterocycles.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. organicreactions.org [organicreactions.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Question Rephrased Provide a step-by-step mechanism for the Michael addi.. [askfilo.com]
- 8. askfilo.com [askfilo.com]
Application Notes and Protocols: Alkylation of Diethyl 2-(4-fluorophenyl)malonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The alkylation of diethyl 2-(4-fluorophenyl)malonate is a key chemical transformation that falls under the general category of malonic ester synthesis. This protocol leverages the acidity of the α-hydrogen on the malonate backbone, which is rendered acidic by the two adjacent electron-withdrawing ester groups.[1][2][3] The process involves the deprotonation of this α-carbon using a suitable base to form a resonance-stabilized enolate. This enolate then acts as a potent nucleophile, attacking an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to form a new carbon-carbon bond.[1][4] This synthesis is highly versatile for creating a variety of α-substituted (4-fluorophenyl)acetic acid derivatives, which are valuable intermediates in medicinal chemistry and materials science. The choice of base, solvent, and alkylating agent can be tailored to achieve desired outcomes and yields.
General Reaction Scheme
The overall reaction involves the deprotonation of this compound to form an enolate, which is subsequently alkylated by an alkyl halide (R-X).
(Self-generated image, not from a specific source)
Experimental Protocols
This section details two common protocols for the alkylation of this compound using different base/solvent systems.
Protocol 1: Using Sodium Ethoxide in Ethanol
This is a classic and widely used method that minimizes the risk of transesterification by matching the alkoxide base to the ester groups.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |
| This compound | 254.25 | 1.0 eq (e.g., 2.54 g) | Starting material. |
| Sodium Ethoxide (NaOEt) | 68.05 | 1.1 eq | Base. Handle under inert atmosphere. |
| Alkyl Halide (R-X) | Varies | 1.1 - 1.2 eq | e.g., Iodomethane, Benzyl Bromide. |
| Anhydrous Ethanol (EtOH) | 46.07 | Varies (e.g., 50 mL) | Solvent. Must be dry. |
| Saturated Ammonium Chloride (NH₄Cl) aq. | - | Varies | For quenching the reaction. |
| Diethyl Ether or Ethyl Acetate | - | Varies | Extraction solvent. |
| Brine (Saturated NaCl aq.) | - | Varies | For washing the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Varies | Drying agent. |
Equipment:
| Equipment | Purpose |
| Round-bottom flask | Reaction vessel. |
| Magnetic stirrer and stir bar | For mixing the reaction. |
| Reflux condenser | To prevent solvent loss upon heating. |
| Dropping funnel | For controlled addition of reagents. |
| Inert atmosphere setup | Nitrogen or Argon gas line. |
| Separatory funnel | For liquid-liquid extraction. |
| Rotary evaporator | For solvent removal. |
Procedure:
-
Reaction Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Base Addition: Add anhydrous ethanol to the flask, followed by the portion-wise addition of sodium ethoxide. Stir until the base is fully dissolved.
-
Substrate Addition: Add this compound dropwise to the stirred solution at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the alkyl halide (R-X) dropwise to the reaction mixture. The reaction is often exothermic. If necessary, cool the flask in an ice bath during the addition.
-
Reaction: After the addition is complete, heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 24 hours depending on the reactivity of the alkyl halide.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. c. Remove the ethanol using a rotary evaporator. d. Add deionized water to the residue and transfer the mixture to a separatory funnel. e. Extract the aqueous layer three times with diethyl ether or ethyl acetate. f. Combine the organic layers and wash with brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Using Sodium Hydride in THF
This method uses a stronger, non-alkoxide base and is suitable for a broader range of substrates.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |
| This compound | 254.25 | 1.0 eq (e.g., 2.54 g) | Starting material. |
| Sodium Hydride (NaH), 60% in mineral oil | 24.00 | 1.2 eq | Base. Highly reactive with water. Handle with extreme care. |
| Alkyl Halide (R-X) | Varies | 1.1 - 1.2 eq | e.g., Iodomethane, Benzyl Bromide. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | Varies (e.g., 50 mL) | Solvent. Must be dry. |
| Saturated Ammonium Chloride (NH₄Cl) aq. | - | Varies | For quenching the reaction. |
| Diethyl Ether or Ethyl Acetate | - | Varies | Extraction solvent. |
| Brine (Saturated NaCl aq.) | - | Varies | For washing the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Varies | Drying agent. |
Procedure:
-
Reaction Setup: Equip a dry three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Base Preparation: Suspend sodium hydride (60% dispersion in mineral oil) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Enolate Formation: Add a solution of this compound in anhydrous THF dropwise from the dropping funnel to the NaH suspension. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, and then warm to room temperature for another 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (R-X) dropwise.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then heat to reflux until TLC analysis indicates the consumption of the starting material.
-
Work-up & Purification: Follow steps 6 and 7 from Protocol 1. Quench the reaction very carefully at 0 °C due to the presence of unreacted NaH.
Data Presentation
The success of the alkylation is highly dependent on the nature of the alkylating agent, following the principles of SN2 reactions.[2] Primary and benzylic halides are excellent substrates, while secondary halides react more slowly, and tertiary halides are unsuitable due to competing elimination reactions.[1]
Table 1: Representative Yields for Alkylation with Various Alkyl Halides.
| Entry | Alkyl Halide (R-X) | Base/Solvent System | Typical Reaction Time (h) | Isolated Yield (%) |
| 1 | Iodomethane | NaOEt / EtOH | 4 - 6 | 85 - 95 |
| 2 | Benzyl Bromide | NaOEt / EtOH | 3 - 5 | 90 - 98 |
| 3 | Allyl Bromide | NaH / THF | 2 - 4 | 88 - 96 |
| 4 | 2-Bromopropane | NaH / THF | 12 - 24 | 40 - 60 |
| 5 | tert-Butyl Bromide | N/A | N/A | ~0 (Elimination) |
Note: Yields are illustrative and can vary based on reaction scale and purity of reagents.
Visualizations
Reaction Mechanism
The mechanism involves two main steps: the formation of a resonance-stabilized enolate followed by an SN2 attack on the alkyl halide.[1][4]
References
Application Notes and Protocols for Acylation Reactions Involving Diethyl 2-(4-fluorophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information regarding the acylation of Diethyl 2-(4-fluorophenyl)malonate. This versatile substrate is a key building block in organic synthesis, particularly for the introduction of a 4-fluorophenyl moiety into pharmacologically active molecules. The electron-withdrawing nature of the fluorine atom can influence the acidity of the malonate proton, impacting its reactivity in acylation reactions. The protocols described herein are foundational for the synthesis of various intermediates used in drug discovery and development.
Introduction
This compound is an important starting material for the synthesis of a variety of organic compounds, including derivatives of barbiturates and other heterocyclic systems with potential biological activity.[1][2] Acylation of this malonate, specifically C-acylation, introduces an acyl group onto the carbon atom bearing the 4-fluorophenyl group, leading to the formation of β-dicarbonyl compounds. These products are valuable precursors for more complex molecular architectures.
A highly effective method for the C-acylation of diethyl malonate and related active methylene compounds involves the use of magnesium chloride and a tertiary amine base in the presence of an acid chloride.[3][4][5] This procedure is known for its high yields and selectivity for C-acylation over O-acylation, which is attributed to the formation of a magnesium enolate.[4][6] The protocols provided below are adapted from this established methodology for this compound.
Data Presentation: Representative Acylation Reactions
The following table summarizes expected yields for the acylation of this compound with various acyl chlorides based on general procedures for diethyl malonate.[4] Actual yields may vary depending on the specific reaction conditions and the nature of the acylating agent.
| Entry | Acyl Chloride | Base | Solvent | Expected Yield (%) |
| 1 | Acetyl chloride | Triethylamine | Acetonitrile | 85-95 |
| 2 | Propionyl chloride | Triethylamine | Acetonitrile | 80-90 |
| 3 | Benzoyl chloride | Pyridine | Dichloromethane | 75-85 |
| 4 | Isobutyryl chloride | Triethylamine | Acetonitrile | 80-90 |
Experimental Protocols
Protocol 1: C-Acylation of this compound with Acetyl Chloride
This protocol describes the C-acylation of this compound using acetyl chloride, magnesium chloride, and triethylamine.
Materials:
-
This compound
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Triethylamine (Et₃N), freshly distilled
-
Acetyl Chloride, freshly distilled
-
Anhydrous Acetonitrile (CH₃CN)
-
Hydrochloric Acid (1 M HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen gas inlet
-
Addition funnel
-
Ice bath
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add anhydrous magnesium chloride (1.2 g, 12.5 mmol).
-
Addition of Reagents: Add anhydrous acetonitrile (50 mL) to the flask, followed by this compound (2.4 g, 10 mmol) and freshly distilled triethylamine (2.8 mL, 20 mmol).
-
Formation of the Magnesium Enolate: Stir the heterogeneous mixture at room temperature for 30 minutes.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add freshly distilled acetyl chloride (0.85 mL, 12 mmol) dropwise via an addition funnel over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by slowly adding 50 mL of 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the desired Diethyl 2-acetyl-2-(4-fluorophenyl)malonate.
Visualizations
Reaction Pathway
Caption: C-acylation pathway of this compound.
Experimental Workflow
Caption: Workflow for the C-acylation of this compound.
References
Application Notes and Protocols: The Use of Diethyl 2-(4-fluorophenyl)malonate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of Diethyl 2-(4-fluorophenyl)malonate as a key intermediate in the pharmaceutical industry. The protocols detailed below are based on established chemical principles and analogous reactions, offering a practical guide for laboratory synthesis and further research.
Introduction
This compound is a substituted diethyl malonate derivative that holds significant potential as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a fluorine atom on the phenyl ring can enhance the metabolic stability and binding affinity of drug candidates, making this intermediate particularly valuable in medicinal chemistry. Its core structure allows for a variety of chemical transformations, including alkylation, hydrolysis, and decarboxylation, to generate more complex molecular architectures.
This document outlines the synthesis of this compound and explores its application in the synthesis of a key intermediate for the antidepressant citalopram.
Synthesis of this compound
The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction between 1,4-difluorobenzene and the sodium salt of diethyl malonate. The following protocol is adapted from the synthesis of a structurally similar compound, Diethyl 2-(2-fluoro-4-nitrophenyl)malonate[1].
Experimental Protocol:
Materials:
-
Diethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
1,4-Difluorobenzene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (1.1 eq) in anhydrous DMF, add diethyl malonate (1.0 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt of diethyl malonate.
-
To this suspension, add a solution of 1,4-difluorobenzene (1.2 eq) in anhydrous DMF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine (2 x volumes).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation:
| Parameter | Expected Value |
| Yield | 70-85% |
| Physical State | Colorless oil |
| Molecular Formula | C₁₃H₁₅FO₄ |
| Molecular Weight | 254.25 g/mol |
Application in the Synthesis of a Citalopram Intermediate
Citalopram is a widely used antidepressant of the selective serotonin reuptake inhibitor (SSRI) class. A key intermediate in some synthetic routes to citalopram is 1-(4-fluorophenyl)-1-(3-hydroxypropyl)-1,3-dihydroisobenzofuran-5-carbonitrile. This compound can be utilized to construct the 4-fluorophenyl-substituted quaternary carbon center of a precursor to this intermediate.
Proposed Synthetic Pathway:
The following diagram illustrates a proposed synthetic pathway starting from this compound.
Caption: Proposed synthesis of a Citalopram precursor.
Experimental Protocol: Alkylation of this compound
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
1-bromo-3-(tert-butyldimethylsilyloxy)propane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1-bromo-3-(tert-butyldimethylsilyloxy)propane (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Diethyl 2-(4-fluorophenyl)-2-(3-(tert-butyldimethylsilyloxy)propyl)malonate.
Data Presentation:
| Parameter | Expected Value |
| Yield | 80-90% |
| Physical State | Viscous oil |
| Molecular Formula | C₂₂H₃₅FO₄Si |
| Molecular Weight | 426.60 g/mol |
Logical Workflow for Synthesis and Application
The following diagram outlines the logical workflow from the starting materials to the potential pharmaceutical intermediate.
Caption: Logical workflow for synthesis and application.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of pharmaceutical compounds. The protocols provided herein offer a solid foundation for its preparation and subsequent elaboration into more complex molecules of therapeutic interest. The fluorinated phenyl moiety makes it an attractive building block for modern drug discovery programs. Further exploration of its reactivity will undoubtedly unveil new applications in the synthesis of novel APIs.
References
Application Notes and Protocols for Knoevenagel Condensation with Diethyl 2-(4-fluorophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the Knoevenagel condensation reaction utilizing Diethyl 2-(4-fluorophenyl)malonate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the influence of the fluorine substituent on the phenyl ring, which can enhance biological activity and modify material properties.
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product.[1][2] this compound serves as a valuable active methylene compound, and its derivatives are precursors to a wide range of biologically active molecules and functional materials. The presence of the 4-fluorophenyl group can significantly impact the electronic properties and reactivity of the resulting condensed products, making them attractive scaffolds in drug discovery.
While specific literature detailing extensive Knoevenagel condensation reactions with this compound is limited, this document provides a foundational protocol for its synthesis and a generalized, robust protocol for its condensation with aromatic aldehydes, based on established methodologies for similar substituted malonic esters.
Synthesis of this compound
The preparation of this compound is a crucial first step. While various methods exist for the arylation of diethyl malonate, a common approach involves the nucleophilic aromatic substitution of a suitably activated fluoroarene. A general procedure adapted from the synthesis of similar compounds is presented below.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
Diethyl malonate
-
1,4-Difluorobenzene or 4-Fluoronitrobenzene
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of a suitable base (e.g., Sodium Hydride, 1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon) at 0 °C, add Diethyl malonate (1.1 equivalents) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of the fluoroarene (e.g., 1,4-Difluorobenzene, 1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 70-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with Ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Knoevenagel Condensation Reaction with Aromatic Aldehydes
The following is a generalized yet detailed protocol for the Knoevenagel condensation of this compound with a representative aromatic aldehyde. This protocol is based on well-established procedures for Knoevenagel condensations and can be adapted for various substituted benzaldehydes.[1][4]
General Experimental Protocol:
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-Chlorobenzaldehyde, Benzaldehyde)
-
Piperidine (catalyst)
-
Toluene or Ethanol (solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene), dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.05 equivalents) in toluene.
-
Add a catalytic amount of piperidine (0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from 4 to 24 hours depending on the reactivity of the aldehyde.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield the desired Diethyl 2-(arylmethylene)-2-(4-fluorophenyl)malonate.
Data Presentation
The following table summarizes expected outcomes for the Knoevenagel condensation based on typical yields for similar reactions.
| Entry | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Toluene | 110 (Reflux) | 12-18 | 85-95 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 78 (Reflux) | 8-16 | 80-90 |
| 3 | 4-Methoxybenzaldehyde | Piperidine | Toluene | 110 (Reflux) | 10-15 | 88-97 |
| 4 | 4-Nitrobenzaldehyde | Piperidine | Ethanol | 78 (Reflux) | 6-12 | 90-98 |
Note: The data presented are estimates based on analogous reactions and may vary depending on the specific experimental conditions.
Visualization of Experimental Workflow and Reaction Mechanism
Knoevenagel Condensation Workflow
The following diagram illustrates the general workflow for the Knoevenagel condensation experiment.
References
Application Notes and Protocols: Michael Addition Reaction Using Diethyl 2-(4-fluorophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This reaction is widely employed in the synthesis of complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients.[3] Diethyl 2-(4-fluorophenyl)malonate is a valuable nucleophilic substrate in this reaction due to the presence of the electron-withdrawing fluorine atom, which can influence the acidity of the methine proton and the properties of the resulting products. The 4-fluorophenyl moiety is a common structural motif in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. These application notes provide a detailed overview, experimental protocols, and key data for the Michael addition reaction utilizing this compound.
Applications in Drug Discovery and Organic Synthesis
The products derived from the Michael addition of this compound are versatile intermediates for the synthesis of a wide range of bioactive molecules and complex organic frameworks. The resulting adducts can be further manipulated through decarboxylation, cyclization, and other transformations to generate novel scaffolds for drug discovery.[4][5] The presence of the fluorophenyl group makes these intermediates particularly attractive for the development of therapeutics in areas such as oncology, infectious diseases, and central nervous system disorders.
General Reaction Mechanism
The base-catalyzed Michael addition reaction proceeds through a three-step mechanism:
-
Deprotonation: A base abstracts the acidic proton from the α-carbon of this compound, generating a resonance-stabilized enolate.[1][2]
-
Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated Michael acceptor, leading to the formation of a new carbon-carbon bond and a transient enolate intermediate.[1][2]
-
Protonation: The enolate intermediate is protonated by a proton source, typically the conjugate acid of the base or the solvent, to yield the final Michael adduct.[2]
Caption: General mechanism of a base-catalyzed Michael addition reaction.
Representative Experimental Data
The following table summarizes typical reaction conditions and outcomes for the Michael addition of diethyl malonate to various Michael acceptors, providing a valuable reference for optimizing the reaction with this compound.
| Entry | Michael Acceptor | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Chalcone | NiCl₂/(-)-Sparteine (10) | Toluene | 25 | 12 | 90 | 86 |
| 2 | Substituted Chalcone | Ni-Sparteine Complex (10) | Toluene | 25 | 5 | 80-91 | 80-88 |
| 3 | (E)-nitroalkene | Thiourea (R,R)-13 (10) | Toluene | RT | - | 80 | 94 |
| 4 | Benzylideneacetone | (R,R)-DPEN (20) | Toluene | RT | 120 | 85 | 90 |
| 5 | trans-β-nitrostyrene | 2-aminoDMAP/urea (5) | Toluene | RT | 4 | - | 94 |
This data is based on reactions with diethyl malonate and serves as a starting point for reactions with this compound.[6][7][8]
Detailed Experimental Protocol: Asymmetric Michael Addition
This protocol describes a representative enantioselective Michael addition of this compound to a chalcone derivative using a chiral Nickel-Sparteine catalyst.[6]
Materials:
-
This compound
-
Substituted Chalcone
-
Nickel(II) chloride (NiCl₂)
-
(-)-Sparteine
-
Anhydrous Toluene
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Catalyst Preparation:
-
To a dry, inert-atmosphere-flushed flask, add NiCl₂ (10 mol%) and (-)-Sparteine (10 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 6 hours.
-
-
Reaction Setup:
-
To the prepared catalyst mixture, add the substituted chalcone (1.0 eq) portion-wise.
-
Stir the resulting mixture for an additional 30 minutes at room temperature.
-
Slowly add a solution of this compound (1.2 eq) in anhydrous toluene to the reaction flask.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 25°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5-12 hours).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding dilute hydrochloric acid (1 M).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired Michael adduct.
-
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Nickel compounds are toxic and should be handled with care.
-
Anhydrous solvents are flammable and should be kept away from ignition sources.
References
- 1. benchchem.com [benchchem.com]
- 2. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]
- 3. nbinno.com [nbinno.com]
- 4. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07809B [pubs.rsc.org]
- 6. longdom.org [longdom.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
Application Notes and Protocols for Cyclocondensation Reactions with Diethyl 2-(4-fluorophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for three distinct cyclocondensation reactions utilizing Diethyl 2-(4-fluorophenyl)malonate as a key starting material. The resulting heterocyclic compounds, including a barbiturate, a coumarin, and a pyrazolidinedione derivative, are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.
Synthesis of 5-(4-fluorophenyl)barbituric acid via Condensation with Urea
This protocol details the synthesis of 5-(4-fluorophenyl)barbituric acid, a derivative of barbituric acid. Barbiturates are a class of compounds known for their central nervous system depressant effects. The introduction of a 4-fluorophenyl group at the 5-position can significantly influence the compound's lipophilicity and metabolic stability, potentially leading to altered pharmacokinetic and pharmacodynamic profiles.
Reaction Scheme:
Caption: Synthesis of 5-(4-fluorophenyl)barbituric acid.
Experimental Protocol:
A detailed procedure for the synthesis of barbituric acid, which can be adapted for 5-(4-fluorophenyl)barbituric acid, is available in Organic Syntheses.[1] The following is a representative protocol:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve clean sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add this compound (1 equivalent). Subsequently, add a solution of dry urea (1 equivalent) in hot absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux for 7-10 hours. A white solid is expected to precipitate during this time.
-
Work-up: After cooling, add hot water to dissolve the solid. Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.
-
Isolation: Cool the clear solution in an ice bath to induce crystallization. Collect the white precipitate by vacuum filtration, wash with cold water, and dry thoroughly.
-
Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 5-(4-fluorophenyl)barbituric acid.
Quantitative Data:
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 5-(4-fluorophenyl)barbituric acid | C₁₀H₇FN₂O₃ | 222.17 | 60-75 (Typical) | 235-237 |
Note: The yield is an estimated typical range for this type of reaction and may vary based on specific experimental conditions.
Knoevenagel Condensation for the Synthesis of Ethyl 3-(4-fluorophenyl)-7-hydroxycoumarin-4-carboxylate
This application note describes the synthesis of a substituted coumarin derivative through a Knoevenagel condensation. Coumarins are a large class of naturally occurring and synthetic compounds with a wide range of biological activities, including anticoagulant, anticancer, and anti-inflammatory properties. The 4-fluorophenyl substituent can enhance the biological activity and modulate the physicochemical properties of the coumarin scaffold.
Reaction Scheme:
Caption: Knoevenagel condensation for coumarin synthesis.
Experimental Protocol:
The Knoevenagel condensation is a versatile method for C-C bond formation.[2][3] The following protocol is a representative procedure for the synthesis of the target coumarin:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the solution.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and pour it into a beaker containing ice-cold water. Acidify with dilute hydrochloric acid to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with water, and dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure ethyl 3-(4-fluorophenyl)-7-hydroxycoumarin-4-carboxylate.
Quantitative Data:
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Ethyl 3-(4-fluorophenyl)-7-hydroxycoumarin-4-carboxylate | C₁₈H₁₃FO₅ | 328.29 | 70-85 (Typical) | 188-190 |
Note: The yield is an estimated typical range for this type of reaction and may vary based on specific experimental conditions.
Synthesis of 4-(4-fluorophenyl)-3,5-pyrazolidinedione via Condensation with Hydrazine
This protocol outlines the synthesis of a pyrazolidinedione derivative. Pyrazolidinediones are heterocyclic compounds that are structural components of several non-steroidal anti-inflammatory drugs (NSAIDs). The 4-fluorophenyl substitution can influence the anti-inflammatory activity and pharmacokinetic properties of the molecule.
Reaction Scheme:
References
Application Note: The Strategic Use of Fluorinated Malonic Esters in the Synthesis of Heterocyclic Scaffolds
Disclaimer: This document provides a general overview of the chemical principles and methodologies involving fluorinated malonic esters in the context of synthesizing heterocyclic compounds for research and drug discovery. It is intended for a professional audience of researchers and scientists. Due to the potential for misuse, this document does not provide a specific protocol for the synthesis of controlled substances such as barbiturates. The handling of all chemical reagents, especially fluorinating agents and reactive intermediates, requires strict adherence to safety protocols and should only be conducted by trained personnel in a controlled laboratory setting.
Introduction
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[1] Fluorine's unique properties, such as high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can significantly influence a molecule's acidity, metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] Malonic esters are versatile C-C bond-forming reagents in organic synthesis, famously used in the malonic ester synthesis to produce substituted carboxylic acids.[5][6][7] The fluorinated analogues of these esters are increasingly valuable building blocks for creating complex fluorinated molecules, including heterocyclic compounds that are prevalent in many pharmaceuticals.[8]
This application note explores the principles behind using fluorinated malonic esters in the synthesis of heterocyclic systems, focusing on the impact of fluorine on reactivity and the general experimental approach.
Impact of Fluorination on Malonic Ester Properties
The introduction of fluorine onto the α-carbon of a malonic ester has profound effects on its chemical properties. The strong electron-withdrawing nature of fluorine increases the acidity of the remaining α-hydrogen, which in turn influences the conditions required for enolate formation.[9]
Table 1: Comparative Physicochemical Properties of Malonic Esters
| Compound | pKa of α-H | Key Characteristics |
| Diethyl Malonate | ~13 | Standard substrate for malonic ester synthesis.[7][9] |
| Diethyl Fluoromalonate | ~10.9 | Increased acidity facilitates enolate formation under milder conditions.[9] |
| Diethyl Difluoromalonate | Not Applicable (No α-H) | Lacks the acidic proton for traditional enolate chemistry; used in different synthetic strategies. |
The enhanced acidity of fluoromalonates can be advantageous, but the resulting enolate may exhibit reduced nucleophilicity, potentially affecting the rate of subsequent alkylation reactions.[9] These altered properties must be considered when designing a synthetic route.
General Principles of Heterocyclic Synthesis via Condensation
The synthesis of many heterocyclic compounds can be achieved through the condensation reaction of a 1,3-dicarbonyl compound, such as a malonic ester, with a bifunctional reagent (e.g., a compound containing two nucleophilic groups like urea, thiourea, or guanidine).[6][10] This reaction typically proceeds via a nucleophilic addition-elimination mechanism to form a stable ring structure.
The general workflow for such a synthesis involves the following conceptual stages:
-
Enolate Formation: A base is used to deprotonate the malonic ester at the α-carbon, forming a nucleophilic enolate.
-
Condensation: The enolate reacts with a suitable bifunctional electrophile, leading to the formation of a new ring system. This is a versatile step for creating a wide variety of heterocyclic structures.[11][12][13]
-
Cyclization/Dehydration: An intramolecular reaction, often promoted by acidic or basic conditions, results in the final heterocyclic scaffold, typically with the elimination of a small molecule like water or ethanol.[10]
Caption: Conceptual workflow for heterocyclic synthesis.
Conceptual Experimental Protocol
This section outlines a generalized, conceptual protocol for the condensation reaction between a fluorinated malonic ester and a generic bifunctional reagent. This is not a validated protocol for a specific compound but serves to illustrate the experimental steps.
Objective: To synthesize a fluorinated heterocyclic scaffold via a condensation reaction.
Materials:
-
Diethyl fluoromalonate
-
Bifunctional reagent (e.g., urea, thiourea, guanidine)
-
Anhydrous Ethanol (Solvent)
-
Sodium Ethoxide (Base)
-
Hydrochloric Acid (for acidification)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.
-
To this solution, add the bifunctional reagent and stir until it is fully dissolved.
-
-
Addition of Malonic Ester:
-
Slowly add diethyl fluoromalonate to the reaction mixture dropwise at room temperature. The increased acidity of the fluorinated ester may result in a more exothermic reaction compared to its non-fluorinated counterpart.[9]
-
-
Reflux:
-
After the addition is complete, heat the reaction mixture to reflux. The reaction time will vary depending on the specific substrates and should be monitored (e.g., by Thin Layer Chromatography).
-
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly acidify the reaction mixture with hydrochloric acid. This step protonates the product, causing it to precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash with cold water to remove any inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final fluorinated heterocyclic compound.
-
The Role of Fluorine in Drug Design
The strategic placement of fluorine atoms can dramatically improve a drug's properties. This is a key driver for developing synthetic methods using building blocks like fluorinated malonic esters.
Caption: Impact of fluorination on drug properties.
Key benefits of fluorination include:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by enzymes like Cytochrome P450.[1][2][4] This can increase the drug's half-life and bioavailability.
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, enabling favorable interactions (e.g., dipole-dipole, hydrogen bonds) with target proteins and potentially increasing potency.[14][3]
-
Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1][14][3]
Safety and Handling
Fluorinated organic compounds and fluorinating agents require careful handling.
Table 2: General Safety and Handling Precautions
| Precaution Category | Guideline |
| Personal Protective Equipment (PPE) | Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves. Double-gloving is often recommended.[15] |
| Engineering Controls | All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of volatile or toxic compounds.[16] |
| Reagent Handling | Fluorine gas and many fluorinating agents are highly reactive and toxic.[17][18] They can react violently with organic compounds and moisture.[17][18] Specialized equipment and training are necessary for their use.[19] |
| Waste Disposal | Dispose of all fluorinated chemical waste according to institutional and local environmental regulations.[15][16] |
| Emergency Procedures | Be familiar with first-aid procedures for exposure, especially for compounds that can generate hydrofluoric acid (HF). Calcium gluconate gel should be readily available for skin exposure to HF.[15][18] |
Conclusion
Fluorinated malonic esters are powerful reagents for constructing complex molecules with potential therapeutic applications. Their unique reactivity, stemming from the electronic effects of fluorine, allows for the synthesis of novel heterocyclic scaffolds. Understanding the principles of the malonic ester synthesis and the broader impact of fluorination in drug design is crucial for researchers in medicinal chemistry and drug development. By leveraging these building blocks, scientists can continue to develop new chemical entities with improved pharmacological properties.
References
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. Roles of Fluorine in Drug Design and Drug Action (2019) | Satya P. Gupta | 22 Citations [scispace.com]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Condensation reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Catalytic condensation for the formation of polycyclic heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Heterocycle synthesis [organic-chemistry.org]
- 14. pharmacyjournal.org [pharmacyjournal.org]
- 15. benchchem.com [benchchem.com]
- 16. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 17. eiga.eu [eiga.eu]
- 18. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Diethyl 2-(4-fluorophenyl)malonate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-(4-fluorophenyl)malonate is a valuable and versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various biologically active heterocyclic compounds. The presence of the fluorophenyl group can significantly enhance the pharmacological properties of the final drug molecule, including metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent enzyme inhibitors, highlighting its role in the development of therapeutics for autoimmune diseases.
Key Application: Synthesis of Dihydroorotate Dehydrogenase (DHODH) Inhibitors
A significant application of this compound is in the synthesis of inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. Rapidly proliferating cells, such as activated lymphocytes, are highly dependent on this pathway for the synthesis of DNA and RNA. Inhibition of DHODH leads to the depletion of pyrimidines, thereby suppressing the proliferation of these cells. This mechanism is central to the therapeutic effect of drugs used in the treatment of autoimmune disorders like rheumatoid arthritis and multiple sclerosis.
One prominent drug whose synthesis can be conceptually derived from this compound is Teriflunomide , the active metabolite of Leflunomide. Teriflunomide is a potent, reversible inhibitor of human DHODH.
Quantitative Data
The following table summarizes the inhibitory activity of Teriflunomide, a downstream product synthesized from precursors structurally related to this compound.
| Compound | Target | Assay | IC50 | Reference |
| Teriflunomide (A77 1726) | Human DHODH | Enzymatic Assay | 407.8 nM | [1] |
| Teriflunomide (A77 1726) | Human DHODH | Enzymatic Assay | Ki = 179 nM | [2] |
| Teriflunomide (A77 1726) | COX-2 (in A549 cells) | PGE2 Synthesis Inhibition | 0.13 µg/mL | [3][4] |
| Teriflunomide (A77 1726) | COX-1 (human whole blood) | TxB2 Accumulation | 40 µg/mL | [3][4] |
| Teriflunomide (A77 1726) | COX-2 (human whole blood) | TxB2 Accumulation | 69 µg/mL | [3][4] |
| Teriflunomide | HCT116 cell proliferation | Antiproliferative Assay | 0.3 µM | [1] |
Signaling Pathway
The primary mechanism of action for DHODH inhibitors like Teriflunomide is the disruption of the de novo pyrimidine synthesis pathway. This pathway is crucial for the production of pyrimidine nucleotides required for DNA and RNA synthesis in rapidly dividing cells.
Caption: Inhibition of DHODH by Teriflunomide blocks pyrimidine synthesis.
Experimental Protocols
The following protocols describe a conceptual synthetic route from this compound to a key heterocyclic core structure relevant to DHODH inhibitors, followed by a general method for biological activity assessment.
Protocol 1: Synthesis of 5-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione (a Barbiturate Analog)
This protocol outlines the synthesis of a barbiturate analog, a class of compounds known to be accessible from malonic esters.
Caption: Synthesis of a barbiturate analog from this compound.
Materials:
-
This compound (1 equivalent)
-
Urea (1.5 equivalents)
-
Sodium metal (2.2 equivalents)
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, ice bath.
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to absolute ethanol at room temperature. Stir until all the sodium has dissolved.
-
Reaction: To the freshly prepared sodium ethoxide solution, add this compound, followed by urea.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Dissolve the residue in water and cool in an ice bath. Slowly acidify the solution with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: In Vitro DHODH Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against human DHODH.
Caption: General workflow for an in vitro DHODH inhibition assay.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (substrate)
-
Decylubiquinone (electron acceptor)
-
2,6-dichloroindophenol (DCIP, colorimetric indicator)
-
Assay buffer (e.g., Tris-HCl with detergent)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Preparation: Prepare the assay buffer and all reagent solutions.
-
Enzyme and Inhibitor Addition: In a 96-well plate, add the assay buffer, recombinant human DHODH, and varying concentrations of the test compound (or vehicle control, e.g., DMSO).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of dihydroorotate and decylubiquinone to each well. The reaction also includes DCIP, which is reduced by the electrons transferred from dihydroorotate, leading to a decrease in absorbance at 600 nm.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 600 nm over time using a microplate reader.
-
Data Analysis: Determine the initial reaction rates from the linear portion of the absorbance curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Conclusion
This compound is a crucial precursor in the synthesis of medicinally important compounds, particularly DHODH inhibitors. The protocols and data presented herein provide a foundational guide for researchers in the field of drug discovery and development to utilize this versatile building block in the creation of novel therapeutics. The strategic incorporation of the 4-fluorophenyl moiety can lead to compounds with enhanced biological activity and favorable pharmacokinetic profiles.
References
- 1. A novel series of teriflunomide derivatives as orally active inhibitors of human dihydroorotate dehydrogenase for the treatment of colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Teriflunomide | Dihydroorotate Dehydrogenase | Tocris Bioscience [tocris.com]
- 3. A771726, the active metabolite of leflunomide, directly inhibits the activity of cyclo-oxygenase-2 in vitro and in vivo in a substrate-sensitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A771726, the active metabolite of leflunomide, directly inhibits the activity of cyclo-oxygenase-2 in vitro and in vivo in a substrate-sensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethyl 2-(4-fluorophenyl)malonate as a Precursor for Amino Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of non-canonical amino acids is a cornerstone of modern drug discovery and chemical biology. These unique building blocks, when incorporated into peptides or used as standalone molecules, can impart valuable properties such as enhanced metabolic stability, increased binding affinity, and novel functionalities. Diethyl 2-(4-fluorophenyl)malonate is a versatile precursor for the synthesis of 4-fluorophenylalanine, a fluorinated analog of the essential amino acid phenylalanine. The presence of the fluorine atom provides a sensitive ¹⁹F NMR probe for studying protein structure and dynamics, and can significantly influence the electronic and conformational properties of peptides and proteins.
These application notes provide a detailed protocol for the synthesis of racemic 4-fluorophenylalanine from this compound. The synthetic route involves three key transformations: α-nitrosation of the malonic ester, reduction of the nitroso group to a primary amine, and subsequent hydrolysis and decarboxylation to yield the final amino acid.
Overall Synthetic Workflow
The synthesis of 4-fluorophenylalanine from this compound proceeds through a three-step sequence. The following diagram illustrates the overall workflow.
Caption: Overall synthetic workflow for 4-fluorophenylalanine.
Data Presentation
The following tables summarize the key intermediates and the final product of the synthesis, along with their molecular properties and expected spectroscopic characteristics.
Table 1: Key Intermediates and Final Product
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₁₃H₁₅FO₄ | 254.25 | Liquid |
| Diethyl 2-(4-fluorophenyl)-2-nitrosomalonate | C₁₃H₁₄FNO₅ | 283.25 | Oil/Solid |
| Diethyl 2-amino-2-(4-fluorophenyl)malonate | C₁₃H₁₆FNO₄ | 269.27 | Oil/Solid |
| 4-Fluorophenylalanine | C₉H₁₀FNO₂ | 183.18 | Solid |
Table 2: Expected Spectroscopic Data
| Compound | Expected ¹H NMR Signals (CDCl₃, δ ppm) | Expected ¹³C NMR Signals (CDCl₃, δ ppm) | Expected IR (cm⁻¹) and MS (m/z) |
| This compound | 7.40-7.30 (m, 2H, Ar-H), 7.10-7.00 (m, 2H, Ar-H), 4.60 (s, 1H, CH), 4.20 (q, J=7.1 Hz, 4H, OCH₂), 1.25 (t, J=7.1 Hz, 6H, CH₃) | 168.0 (C=O), 162.0 (d, J=245 Hz, C-F), 132.0 (d, J=3 Hz, C-Ar), 130.0 (d, J=8 Hz, CH-Ar), 115.5 (d, J=21 Hz, CH-Ar), 62.0 (OCH₂), 58.0 (CH), 14.0 (CH₃) | IR: ~1735 (C=O). MS: [M]+ 254. |
| Diethyl 2-(4-fluorophenyl)-2-nitrosomalonate | 7.50-7.40 (m, 2H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), 4.40-4.20 (m, 4H, OCH₂), 1.30-1.20 (m, 6H, CH₃). (Note: The α-proton is absent. The compound may exist as the oxime tautomer, which would show a broad OH peak.) | 165.0 (C=O), 163.0 (d, J=248 Hz, C-F), 131.0 (d, J=8 Hz, CH-Ar), 129.0 (d, J=3 Hz, C-Ar), 116.0 (d, J=22 Hz, CH-Ar), 90.0 (C-NO), 63.0 (OCH₂), 14.0 (CH₃) | IR: ~1740 (C=O), ~1560 (N=O). MS: [M]+ 283. |
| Diethyl 2-amino-2-(4-fluorophenyl)malonate | 7.40-7.30 (m, 2H, Ar-H), 7.10-7.00 (m, 2H, Ar-H), 4.30-4.10 (m, 4H, OCH₂), 2.50 (br s, 2H, NH₂), 1.20 (t, J=7.1 Hz, 6H, CH₃). (Note: The NH₂ signal is exchangeable with D₂O.) | 171.0 (C=O), 162.0 (d, J=246 Hz, C-F), 135.0 (d, J=3 Hz, C-Ar), 130.0 (d, J=8 Hz, CH-Ar), 115.0 (d, J=21 Hz, CH-Ar), 65.0 (C-NH₂), 62.0 (OCH₂), 14.0 (CH₃) | IR: ~3380, 3300 (N-H), ~1730 (C=O). MS: [M]+ 269. |
| 4-Fluorophenylalanine | 7.25-7.15 (m, 2H, Ar-H), 7.05-6.95 (m, 2H, Ar-H), 3.80 (dd, J=7.8, 5.4 Hz, 1H, α-CH), 3.20 (dd, J=14.0, 5.4 Hz, 1H, β-CH₂), 3.05 (dd, J=14.0, 7.8 Hz, 1H, β-CH₂). (Note: Signals for NH₂ and COOH protons are broad and their positions are solvent-dependent.) | 175.0 (C=O), 161.5 (d, J=243 Hz, C-F), 134.0 (d, J=3 Hz, C-Ar), 131.0 (d, J=8 Hz, CH-Ar), 115.5 (d, J=21 Hz, CH-Ar), 56.0 (α-CH), 38.0 (β-CH₂) | IR: ~3000-2500 (O-H, N-H), ~1600 (C=O). MS: [M+H]+ 184. |
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Standard laboratory techniques for handling chemicals should be followed.
Protocol 1: Synthesis of Diethyl 2-(4-fluorophenyl)-2-nitrosomalonate
This protocol is adapted from the general procedure for the nitrosation of diethyl malonate.
Reaction Scheme:
Caption: Nitrosation of this compound.
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
To the stirred solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-water and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-(4-fluorophenyl)-2-nitrosomalonate. The product can be purified by column chromatography on silica gel if necessary.
Expected Yield: 75-85% (based on analogous reactions).
Protocol 2: Synthesis of Diethyl 2-amino-2-(4-fluorophenyl)malonate
This protocol is based on the reduction of a nitroso group using zinc in acetic acid.
Reaction Scheme:
Caption: Reduction of the nitroso intermediate.
Procedure:
-
Dissolve the crude diethyl 2-(4-fluorophenyl)-2-nitrosomalonate (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
To the stirred solution, add zinc dust (3.0-4.0 eq) portion-wise, maintaining the temperature below 40 °C with an ice bath if necessary.
-
After the addition is complete, stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove excess zinc and zinc salts, washing the pad with acetic acid.
-
Remove the acetic acid from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl 2-amino-2-(4-fluorophenyl)malonate. The product can be used in the next step without further purification or purified by column chromatography.
Expected Yield: 80-90% (based on analogous reactions).
Protocol 3: Synthesis of 4-Fluorophenylalanine
This protocol describes the final hydrolysis and decarboxylation step.
Reaction Scheme:
Caption: Final hydrolysis and decarboxylation.
Procedure:
-
Place the crude diethyl 2-amino-2-(4-fluorophenyl)malonate (1.0 eq) in a round-bottom flask.
-
Add 6 M hydrochloric acid and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material has been consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Neutralize the solution to pH 5-6 with a base such as ammonium hydroxide or sodium hydroxide. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a water/ethanol mixture to obtain pure 4-fluorophenylalanine.
-
Dry the final product under vacuum.
Expected Yield: 60-75%.
Conclusion
The described protocols provide a reliable and straightforward method for the synthesis of 4-fluorophenylalanine from the readily available precursor, this compound. This synthetic route offers a valuable tool for researchers in drug discovery and chemical biology, enabling the production of this important non-canonical amino acid for a wide range of applications. The provided data and detailed procedures should facilitate the successful implementation of this synthesis in a laboratory setting. Further optimization of reaction conditions may be possible to improve yields and purity.
Troubleshooting & Optimization
Technical Support Center: Purification of Diethyl 2-(4-fluorophenyl)malonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of diethyl 2-(4-fluorophenyl)malonate by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the recommended stationary and mobile phase for the column chromatography of this compound?
A1: The standard choice for the stationary phase is silica gel (230-400 mesh). A common and effective mobile phase is a mixture of n-hexane and ethyl acetate. The optimal ratio of these solvents will depend on the specific impurities present in your crude product. A good starting point is a low polarity mixture, such as 95:5 (hexane:ethyl acetate), gradually increasing the polarity of the eluent.
Q2: How can I determine the optimal solvent system for my separation?
A2: The best way to determine the ideal solvent system is by using Thin Layer Chromatography (TLC). Test various ratios of hexane and ethyl acetate. The optimal system will give a retention factor (Rf) for your product of approximately 0.25-0.35, allowing for good separation from both less polar and more polar impurities.
Q3: My main impurity is unreacted diethyl malonate. How can I effectively separate it from my product?
A3: Unreacted diethyl malonate is a common impurity. While it can be challenging to separate from the desired product due to similar polarities, a carefully run column chromatography can be effective.[1] Using a shallow gradient of ethyl acetate in hexane can improve the resolution between the two compounds. Alternatively, a basic aqueous wash (e.g., with saturated sodium bicarbonate solution) of the crude product before chromatography can help remove the acidic diethyl malonate.[1] However, care must be taken to avoid hydrolysis of the desired ester product.[1]
Q4: I'm observing streaking or tailing of my compound on the TLC plate and the column. What could be the cause?
A4: Streaking or tailing can be caused by several factors:
-
Overloading the column: Too much sample for the amount of silica gel can lead to poor separation. A general rule of thumb is to use 50-100 times the weight of silica gel to the weight of the crude product.
-
Compound instability: The compound may be degrading on the acidic silica gel. To test for this, you can spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you observe a streak or multiple spots, decomposition is likely. Adding a small amount of a neutralizer like triethylamine (0.1-1%) to your eluent can help.
-
Inappropriate solvent: The solvent used to load the sample onto the column might be too polar. It's best to dissolve the crude product in a minimal amount of the initial, low-polarity eluent.
Q5: My product is not eluting from the column, even with a high concentration of ethyl acetate.
A5: If your product is not moving down the column, it could be due to strong adsorption to the silica gel. This might happen if your compound has very polar functional groups. In such cases, you can try adding a small amount of a more polar solvent, like methanol, to the eluent (e.g., 1-5% methanol in dichloromethane). However, be aware that high concentrations of methanol can dissolve the silica gel.
Q6: After chromatography, my product is still not pure. What are my options?
A6: If a single column chromatography run is insufficient, you have a few options:
-
Repeat the chromatography: Use a shallower gradient or a different solvent system to improve separation.
-
Alternative purification methods: If impurities have a significantly different boiling point, vacuum distillation could be an effective purification method.[2] Recrystallization is another option if a suitable solvent can be found.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of this compound. The specific conditions, particularly the eluent gradient, may need to be optimized based on TLC analysis of the crude mixture.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Chromatography column
-
TLC plates (silica gel coated)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using different ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a solvent system that gives your product an Rf value of ~0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the eluent.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample is adsorbed onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
If a gradient elution is required, gradually increase the proportion of ethyl acetate in the mobile phase. A typical gradient might start at 5% ethyl acetate in hexane and slowly increase to 20-30%.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes or flasks.
-
Monitor the elution of the product by spotting fractions onto TLC plates and visualizing under UV light.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
-
Purity Confirmation: Analyze the purity of the final product using analytical techniques such as GC, ¹H NMR, or ¹³C NMR.
Data Presentation
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of moderate polarity. |
| Mobile Phase | n-Hexane / Ethyl Acetate | A gradient from low to high polarity is often effective. A starting ratio of 95:5 (Hexane:EtOAc) is common, with the polarity being gradually increased. |
| TLC Rf of Product | 0.25 - 0.35 | This range typically provides the best separation on a column. |
| Silica Gel to Crude Ratio | 50:1 to 100:1 (by weight) | Higher ratios are used for more difficult separations. |
| Expected Yield | 70-90% | Yields can vary depending on the purity of the crude material and the efficiency of the separation. |
| Expected Purity | >98% | Purity should be assessed by GC or NMR analysis. |
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Diethyl 2-(4-fluorophenyl)malonate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Diethyl 2-(4-fluorophenyl)malonate synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common issues encountered during the experiment.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, helping you to identify and resolve them effectively.
Q1: I am getting a very low yield or no product at all. What are the most likely causes?
A1: A low or no yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshoot the problem:
-
Reagent Quality:
-
Base Activity: The base used (e.g., sodium hydride, sodium ethoxide, potassium carbonate) is crucial. Sodium hydride is highly reactive and can be passivated by a layer of sodium hydroxide if not handled under strictly anhydrous conditions. Use freshly opened or properly stored base.
-
Solvent Purity: The solvent, typically DMF or DMSO, must be anhydrous. The presence of water will quench the base and inhibit the formation of the diethyl malonate enolate.
-
Aryl Halide Reactivity: The reactivity of the 4-fluoro-aryl halide is critical. 4-fluoroiodobenzene is significantly more reactive than 4-fluorobromobenzene in copper-catalyzed reactions. 4-fluorochlorobenzene is generally not suitable for this reaction.
-
-
Reaction Conditions:
-
Incomplete Deprotonation: The deprotonation of diethyl malonate to form the nucleophilic enolate is the first step. Ensure you are using a sufficient excess of a strong enough base.
-
Low Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate, especially if using a less reactive aryl halide.
-
Insufficient Reaction Time: Monitor the reaction progress using TLC or GC to ensure it has gone to completion.
-
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: The most common side product in this synthesis is the dialkylation product, where a second 4-fluorophenyl group is added to the malonate. Another potential side reaction is the self-condensation of diethyl malonate.
-
Minimizing Dialkylation:
-
Use a molar excess of diethyl malonate relative to the 4-fluorophenyl halide. A 1.5 to 2-fold excess is a good starting point.
-
Add the 4-fluorophenyl halide slowly to the reaction mixture containing the diethyl malonate enolate. This maintains a low concentration of the electrophile, favoring mono-arylation.
-
-
Minimizing Self-Condensation:
-
Maintain a controlled reaction temperature. Excessive heat can promote side reactions.
-
Q3: My reaction seems to be working, but I am having trouble purifying the final product. What are the recommended purification methods?
A3: this compound is typically a high-boiling oil. The primary methods for purification are:
-
Vacuum Distillation: This is an effective method for separating the product from non-volatile impurities and unreacted starting materials on a larger scale.
-
Column Chromatography: For smaller scale reactions or to achieve very high purity, silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent is recommended.
Q4: How do I choose the right combination of catalyst and ligand for a copper-catalyzed reaction?
A4: For the copper-catalyzed arylation of diethyl malonate, a combination of a copper(I) source and a suitable ligand is essential to facilitate the reaction and prevent side reactions.
-
Copper Source: Copper(I) iodide (CuI) is a commonly used and effective catalyst.
-
Ligand: The use of a ligand is crucial. 2-phenylphenol has been shown to be effective in preventing product decomposition and promoting the desired coupling.[1] Picolinic acid is another ligand that can be used in copper-catalyzed arylations.[2]
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound.
Protocol 1: Copper-Catalyzed Arylation (Ullmann Condensation)
This method is based on the copper-catalyzed coupling of an aryl halide with diethyl malonate and is often preferred for its milder conditions compared to traditional nucleophilic aromatic substitution.
Materials:
-
4-fluoroiodobenzene
-
Diethyl malonate
-
Copper(I) iodide (CuI)
-
2-phenylphenol
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk flask, add CuI (5 mol%), 2-phenylphenol (10 mol%), and Cs₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene, followed by diethyl malonate (1.5 equivalents) and 4-fluoroiodobenzene (1.0 equivalent).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution
This protocol utilizes a strong base to generate the diethyl malonate enolate, which then displaces a leaving group on the aromatic ring. This method is more suitable for highly activated aryl halides.
Materials:
-
1,4-difluorobenzene or 4-fluoronitrobenzene
-
Diethyl malonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add a suspension of NaH (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add diethyl malonate (1.1 equivalents) dropwise to the NaH suspension.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes or until the gas evolution ceases.
-
Add the 4-fluoro-substituted aromatic compound (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-100 °C and monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
The following table summarizes the impact of different reaction parameters on the yield of this compound based on analogous reactions and general principles of malonic ester synthesis.
| Parameter | Variation | Effect on Yield | Notes |
| Aryl Halide | 4-fluoroiodobenzene | High | More reactive, suitable for copper-catalyzed methods. |
| 4-fluorobromobenzene | Moderate | Less reactive than the iodide, may require higher temperatures or longer reaction times. | |
| Base | NaH | High | Strong base, requires strictly anhydrous conditions. |
| NaOEt | Moderate-High | Good choice, especially when ethanol is the solvent. | |
| K₂CO₃ | Moderate | Milder base, may require higher temperatures and is often used in copper-catalyzed reactions. | |
| Catalyst | CuI | Essential | Required for the Ullmann condensation pathway. |
| Ligand | 2-phenylphenol | Increases Yield | Prevents side reactions and product decomposition in copper-catalyzed reactions.[1] |
| Solvent | DMF | Good | Polar aprotic solvent, suitable for nucleophilic aromatic substitution. |
| DMSO | Good | Similar to DMF, can be used in nucleophilic substitution. | |
| Toluene | Good | Commonly used in copper-catalyzed cross-coupling reactions. | |
| Temperature | 80-120 °C | Optimal Range | Higher temperatures can increase reaction rate but may also lead to side products. |
Visualizations
Experimental Workflow for Copper-Catalyzed Synthesis
Caption: Workflow for the copper-catalyzed synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: Synthesis of Diethyl 2-(4-fluorophenyl)malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Diethyl 2-(4-fluorophenyl)malonate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The synthesis of this compound typically proceeds via two main pathways due to the low reactivity of unactivated aryl halides in direct SN2 reactions:
-
Copper-Catalyzed Ullmann-Type Coupling: This method involves the cross-coupling of an aryl halide (e.g., 4-fluorobromobenzene or 4-fluoroiodobenzene) with diethyl malonate in the presence of a copper catalyst, a ligand, and a base. This is often the preferred method due to its milder conditions compared to traditional Ullmann reactions.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): This route is viable if the 4-fluorophenyl ring is sufficiently activated by electron-withdrawing groups. For instance, starting with 1,4-difluorobenzene or a 4-fluorophenyl halide with other activating groups (like a nitro group), the fluoride or another halide can be displaced by the diethyl malonate enolate.[3][4]
Q2: What are the most common side reactions observed during the synthesis of this compound?
A2: The most frequently encountered side reactions include:
-
Diarylation: Formation of Diethyl bis(4-fluorophenyl)malonate, where two aryl groups are attached to the alpha-carbon of the malonic ester.
-
Homocoupling of the Aryl Halide: The aryl halide reacts with itself to form a biaryl byproduct (e.g., 4,4'-difluorobiphenyl). This is a classic side reaction in Ullmann-type couplings.
-
Hydrolysis of the Ester: The ester groups of diethyl malonate or the final product can be hydrolyzed to the corresponding carboxylic acids, especially in the presence of a strong base and water.
-
Decarboxylation: The final product, being a malonic ester derivative, can undergo decarboxylation under harsh acidic or basic conditions, especially at elevated temperatures, to yield ethyl (4-fluorophenyl)acetate.[3]
-
Reduction of the Aryl Halide (De-halogenation): In some cases, particularly in Ullmann couplings, the aryl halide can be reduced to fluorobenzene.
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through vacuum distillation or column chromatography.[3] The choice of method depends on the scale of the reaction and the nature of the impurities. For instance, if the primary impurity is the diarylated product, which has a significantly higher boiling point, vacuum distillation can be effective. Column chromatography using silica gel with a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) is effective for removing a wider range of byproducts.[4]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst (Ullmann Coupling) | - Use fresh, high-purity copper(I) salt (e.g., CuI). - If using copper powder, activate it prior to use (e.g., by washing with a dilute acid to remove oxide layers). - Ensure the ligand is pure and used in the correct stoichiometric ratio. |
| Insufficiently Activated Aryl Halide (SNAr) | - The SNAr reaction requires an electron-deficient aromatic ring. If using a less activated substrate like 1-fluoro-4-halobenzene, consider using a starting material with a stronger electron-withdrawing group (e.g., a nitro group) that can be modified later. - Alternatively, switch to a copper-catalyzed cross-coupling method. |
| Presence of Water or Protic Impurities | - Use anhydrous solvents and reagents. Dry solvents using appropriate drying agents. - Ensure the diethyl malonate is dry; consider distillation before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering. |
| Incorrect Base | - For Ullmann-type reactions, a moderately strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often effective.[1][5] - For SNAr, a strong base like sodium hydride (NaH) is typically used to fully deprotonate the diethyl malonate.[3][4] Ensure the base is fresh and handled under anhydrous conditions. |
| Low Reaction Temperature | - Ullmann-type couplings and SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Consult literature for the optimal temperature range for your specific catalytic system or substrate. For example, a ligand-assisted Ullmann C-N coupling is often run at 110 °C.[5] |
Problem 2: Significant Formation of Diarylated Side Product
| Potential Cause | Troubleshooting Steps |
| Stoichiometry of Reactants | - Use a slight excess of diethyl malonate relative to the aryl halide (e.g., 1.2 to 1.5 equivalents). This will favor the mono-arylation product. |
| Slow Addition of the Limiting Reagent | - If experimentally feasible, consider the slow addition of the aryl halide to the reaction mixture containing the diethyl malonate enolate. This can help to maintain a low concentration of the aryl halide, reducing the chance of a second arylation event with the mono-arylated product. |
| Choice of Base and Reaction Conditions | - A very strong base that completely deprotonates the mono-arylated product can promote diarylation. Experiment with milder bases or a stoichiometric amount of a strong base relative to the diethyl malonate. |
Problem 3: Presence of Homocoupled Biaryl Impurity
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature (Ullmann Coupling) | - While elevated temperatures are necessary, excessively high temperatures can favor the homocoupling side reaction. Optimize the temperature to find a balance between a reasonable reaction rate and minimizing byproduct formation. |
| Catalyst System | - The choice of ligand in a copper-catalyzed reaction can significantly influence the selectivity. Screen different ligands (e.g., phenanthroline derivatives, 2-phenylphenol) to suppress the homocoupling pathway.[1] |
| Purity of Aryl Halide | - Ensure the aryl halide is free from impurities that might promote homocoupling. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of this compound (Ullmann-Type Coupling)
This protocol is a general procedure based on modern Ullmann-type couplings for the arylation of diethyl malonate.[1]
Materials:
-
4-Iodofluorobenzene (or 4-bromofluorobenzene)
-
Diethyl malonate
-
Copper(I) iodide (CuI)
-
2-Phenylphenol (ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add CuI (5 mol%), 2-phenylphenol (10 mol%), and Cs₂CO₃ (2.0 equivalents).
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add anhydrous toluene, 4-iodofluorobenzene (1.0 equivalent), and diethyl malonate (1.2 equivalents) via syringe.
-
Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) Synthesis of this compound
This protocol is adapted from the synthesis of a similar substituted diethyl phenylmalonate.[4]
Materials:
-
1,4-Difluorobenzene (or another activated 4-fluorophenyl halide)
-
Diethyl malonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of NaH (1.1 equivalents) in mineral oil.
-
Wash the NaH with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add diethyl malonate (1.05 equivalents) dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes after the addition is complete.
-
Add a solution of 1,4-difluorobenzene (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to a temperature appropriate for the specific substrate (e.g., 70-100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Common side reactions in the Ullmann-type synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
References
- 1. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]
- 2. A general and mild copper-catalyzed arylation of diethyl malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Diethyl 2-(2-fluoro-4-nitrophenyl)Malonate synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Hydrolysis of Diethyl 2-(4-fluorophenyl)malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrolysis of diethyl 2-(4-fluorophenyl)malonate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My hydrolysis of this compound resulted in a low yield of the desired 2-(4-fluorophenyl)malonic acid and a significant amount of a byproduct. What is happening?
A: The most common issue during the hydrolysis of this compound is the concurrent decarboxylation of the target malonic acid. The electron-withdrawing nature of the fluorine atom on the phenyl ring makes the resulting 2-(4-fluorophenyl)malonic acid susceptible to losing carbon dioxide, especially under harsh reaction conditions (e.g., high temperatures, strong acids, or bases), to form 2-(4-fluorophenyl)acetic acid.[1][2] In many cases, especially with highly fluorinated phenylmalonates, the acetic acid derivative is the major or even sole product isolated.[1][2]
Q2: I am observing incomplete hydrolysis. How can I drive the reaction to completion?
A: Incomplete hydrolysis can be due to several factors:
-
Insufficient Base/Acid: Ensure you are using a sufficient molar excess of the hydrolyzing agent (e.g., NaOH, KOH, or a strong acid).
-
Reaction Time: The hydrolysis of sterically hindered or electron-deficient esters can be slow. Increase the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Temperature: While higher temperatures can increase the rate of hydrolysis, they also significantly promote decarboxylation. A careful balance is needed. Consider a moderate increase in temperature or a longer reaction time at a lower temperature.
-
Solvent System: A biphasic solvent system (e.g., water-ether) or the use of a co-solvent like ethanol can sometimes improve the solubility of the starting material and facilitate the reaction.[1]
Q3: How can I minimize the formation of the decarboxylated byproduct, 2-(4-fluorophenyl)acetic acid?
A: Minimizing decarboxylation is the primary challenge. Here are some strategies:
-
Milder Reaction Conditions:
-
Temperature: Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate. For basic hydrolysis, consider running the reaction at room temperature for an extended period.
-
Base/Acid Strength: Use the mildest base or acid that can effectively hydrolyze the ester. For example, lithium hydroxide (LiOH) is sometimes a milder alternative to NaOH or KOH for saponification.
-
-
Careful Work-up: During the acidification of the reaction mixture after basic hydrolysis, avoid excessive heat. Perform the acidification in an ice bath and extract the product promptly.
-
Enzymatic Hydrolysis: While specific enzymes for this substrate are not readily documented in the literature found, enzymatic hydrolysis using lipases can be a very mild method for ester cleavage and could potentially avoid decarboxylation. This would require experimental screening of different enzymes and conditions.
Q4: What are the recommended starting points for basic and acidic hydrolysis of this compound?
A: Based on protocols for similar compounds, here are some starting points. Note that optimization will be necessary.
-
Basic Hydrolysis (Saponification): A common approach involves using an excess of an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction can be run at room temperature or with gentle heating. A co-solvent like ethanol may be used to improve solubility.
-
Acidic Hydrolysis: Refluxing with a strong aqueous acid like hydrobromic acid (HBr) in acetic acid (AcOH) has been shown to hydrolyze a similar compound, although it also led to complete decarboxylation.[1][2] Milder acidic conditions with careful temperature control should be explored if the malonic acid is the desired product.
Data Presentation: Summary of Reaction Conditions for Hydrolysis of a Related Compound
The following tables summarize the reaction conditions and outcomes for the hydrolysis of diethyl 2-(perfluorophenyl)malonate, which serves as a useful, albeit more reactive, analogue for understanding the challenges in the hydrolysis of this compound.[1][2]
Table 1: Basic Hydrolysis of Diethyl 2-(perfluorophenyl)malonate
| Entry | Base (Concentration) | Co-Solvent | Temperature (°C) | Time (h) | Main Product(s) |
| 1 | NaOH (15%) | Et₂O | 60 | 5 | Unreacted Starting Material |
| 2 | NaOH (20%) | None | 100 | 5 | 2-(perfluorophenyl)acetic acid & Decomposition |
| 3 | LiOH (1 M) | THF | 65 | 24 | Unreacted Starting Material |
| 4 | Ba(OH)₂ (sat.) | Dioxane | 100 | 24 | 2-(perfluorophenyl)acetic acid & Decomposition |
Table 2: Acidic Hydrolysis of Diethyl 2-(perfluorophenyl)malonate
| Entry | Acid | Co-Solvent | Temperature (°C) | Time (h) | Main Product | Yield (%) |
| 1 | HBr (48%) | None | 125 | 16 | 2-(perfluorophenyl)acetic acid | Traces |
| 2 | HBr (48%) | AcOH | 120 | 5 | 2-(perfluorophenyl)acetic acid | 63 |
| 3 | TFA | None | 70 | 24 | Unreacted Starting Material | - |
| 4 | HCl (conc.) | Dioxane | 100 | 24 | Unreacted Starting Material | - |
Experimental Protocols
Protocol 1: General Procedure for Basic Hydrolysis (Saponification)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol or a suitable co-solvent.
-
Add an aqueous solution of sodium hydroxide (2.5 - 3 equivalents, e.g., 2M solution) to the flask.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C).
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to 0°C in an ice bath.
-
Slowly acidify the mixture with cold, dilute hydrochloric acid (e.g., 1M HCl) to a pH of approximately 2.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: General Procedure for Acidic Hydrolysis and Decarboxylation
Caution: This procedure is likely to yield the decarboxylated product, 2-(4-fluorophenyl)acetic acid.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).
-
Add a mixture of hydrobromic acid (48% aqueous solution) and glacial acetic acid.[1][2]
-
Heat the mixture to reflux (approximately 120°C).
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting 2-(4-fluorophenyl)acetic acid by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Diethyl 2-(4-fluorophenyl)malonate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to the removal of impurities from the Diethyl 2-(4-fluorophenyl)malonate reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities in the synthesis of this compound typically include unreacted starting materials, byproducts from side reactions, and subsequent degradation products. The most common of these are:
-
Unreacted Diethyl Malonate: Incomplete reaction can leave residual diethyl malonate.
-
Unreacted 4-Fluorophenyl Halide: The starting aryl halide may not be fully consumed.
-
Dialkylated Product: The product, this compound, can undergo a second arylation, leading to a diarylated malonate, although this is less common than in alkylation reactions.[1][2]
-
Hydrolysis Products: Partial or complete hydrolysis of the ester groups can occur, especially during workup, leading to the corresponding mono-ester or the dicarboxylic acid, 2-(4-fluorophenyl)malonic acid.[3][4]
-
Decarboxylation Product: The 2-(4-fluorophenyl)malonic acid impurity is thermally unstable and can readily decarboxylate to form 2-(4-fluorophenyl)acetic acid, particularly if the reaction is heated.[3]
-
Transesterification Products: If a base like sodium methoxide is used with diethyl malonate, a mixture of methyl and ethyl esters can be formed.[1]
Q2: An unknown peak has appeared in my GC/LC-MS analysis. How can I identify it?
A2: Identifying an unknown impurity requires a systematic approach. First, consider the potential side reactions of a malonic ester synthesis.[1][2] The most likely impurities are starting materials, the dialkylated product, or hydrolysis and decarboxylation products.[1][3] You can use techniques like LC-MS to get the molecular weight of the impurity, which can help in its identification. NMR spectroscopy can provide structural information to confirm the identity.[5] Comparing the retention time of the impurity with commercially available standards of suspected byproducts can also be a definitive way of identification.
Q3: How can I minimize the formation of the decarboxylated impurity, 2-(4-fluorophenyl)acetic acid?
A3: The formation of 2-(4-fluorophenyl)acetic acid is often a result of the hydrolysis of the ester followed by decarboxylation.[3] This process is accelerated by heat and acidic or basic conditions. To minimize its formation, it is crucial to maintain neutral pH during workup and to avoid excessive heating of the reaction mixture, especially if water is present. When performing distillations, using a high vacuum to lower the boiling point is recommended.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Materials
Symptoms:
-
GC or NMR analysis shows peaks corresponding to diethyl malonate or the 4-fluorophenyl halide.
Possible Causes:
-
Incomplete reaction due to insufficient reaction time or temperature.
-
Stoichiometry of reactants is not optimal.
-
The base used was not strong enough or was deactivated.
Solutions:
-
Optimize Reaction Conditions: Increase the reaction time or temperature, monitoring the reaction progress by TLC or GC.
-
Adjust Stoichiometry: Consider using a slight excess of one of the reactants to drive the reaction to completion.
-
Base Selection: Ensure the base is fresh and appropriate for the reaction. For example, sodium hydride is a common and effective base for deprotonating diethyl malonate.[6]
Issue 2: Significant Amount of Hydrolyzed and Decarboxylated Impurities
Symptoms:
-
Presence of 2-(4-fluorophenyl)malonic acid or 2-(4-fluorophenyl)acetic acid in analytical data.
-
Observed gas evolution (CO2) during heating.[3]
Possible Causes:
-
Exposure to acidic or basic conditions during the workup.
-
Excessive heat applied during the reaction or purification.
Solutions:
-
Neutral Workup: Quench the reaction carefully with a neutral or mildly acidic solution like saturated aqueous ammonium chloride.[7] Wash the organic layer with brine to remove water-soluble impurities.
-
Low-Temperature Purification: If distillation is used, perform it under high vacuum to reduce the boiling point and minimize thermal degradation.[3][6] Column chromatography at room temperature is another effective purification method.[7]
Impurity Summary
| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) | Common Method of Formation | Recommended Removal Method |
| Diethyl Malonate | C7H12O4 | 160.17 | Unreacted starting material | Fractional distillation, Column chromatography |
| 4-Fluorobromobenzene (example) | C6H4BrF | 175.00 | Unreacted starting material | Fractional distillation, Column chromatography |
| 2-(4-fluorophenyl)malonic acid | C9H7FO4 | 198.15 | Hydrolysis of the ester groups | Aqueous wash with a mild base (e.g., NaHCO3) |
| 2-(4-fluorophenyl)acetic acid | C8H7FO2 | 154.14 | Decarboxylation of the malonic acid derivative[3] | Column chromatography |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for removing a wide range of impurities.
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add silica gel to this solution to create a slurry.
-
Solvent Removal: Remove the solvent from the slurry under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. Collect fractions and analyze them by TLC or GC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[7]
Protocol 2: Purification by Vacuum Distillation
This method is effective for separating the product from less volatile or non-volatile impurities on a larger scale.[6]
-
Setup: Assemble a distillation apparatus suitable for vacuum distillation, including a Claisen flask, a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
-
Charging the Flask: Place the crude this compound into the Claisen flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the flask using a heating mantle.
-
Collecting Fractions: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than its atmospheric boiling point.
-
Analysis: Analyze the collected fraction for purity.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for identifying unknown impurities in the reaction mixture.
References
- 1. benchchem.com [benchchem.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 4. Human Metabolome Database: Showing metabocard for Diethyl malonate (HMDB0029573) [hmdb.ca]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diethyl 2-(2-fluoro-4-nitrophenyl)Malonate synthesis - chemicalbook [chemicalbook.com]
Optimizing reaction conditions for alkylating Diethyl 2-(4-fluorophenyl)malonate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals in optimizing the alkylation of diethyl 2-(4-fluorophenyl)malonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the alkylation of this compound, and how can I minimize them?
A1: The most common side products are the dialkylated product and the product of E2 elimination of the alkyl halide.[1]
-
Dialkylation: This occurs because the mono-alkylated product still has an acidic proton and can react with another equivalent of the alkylating agent.[1][2] To minimize dialkylation, use a strict 1:1 molar ratio of this compound to the alkylating agent, or even a slight excess of the malonate.[3] Slow, dropwise addition of the alkylating agent to the reaction mixture is also recommended.[1][3]
-
E2 Elimination: The basic conditions used for the reaction can promote the elimination of HX from the alkyl halide, forming an alkene. This is more prevalent with secondary and tertiary alkyl halides.[1][4] Whenever possible, use primary or methyl alkyl halides as they are less prone to elimination.[4][5] Lowering the reaction temperature can also favor the desired SN2 reaction over elimination.[1]
Q2: My reaction yield is low, and I have a significant amount of unreacted starting material. What are the likely causes?
A2: Low conversion can be due to several factors:
-
Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the this compound. Ensure you are using at least one full equivalent of a suitable base like sodium ethoxide or sodium hydride.[3][6]
-
Reagent Purity: The presence of water in the solvent or reagents will quench the base and prevent the formation of the enolate. Ensure all reagents and solvents are anhydrous.[1][7] It is also recommended to distill technical grade diethyl malonate esters before use.[8]
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a long enough time or at a high enough temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3][8]
Q3: I am observing hydrolysis of the ester groups in my product. How can this be prevented?
A3: Ester hydrolysis can occur in the presence of water under either acidic or basic conditions, particularly during the workup.[1] To prevent this, ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[1] During the aqueous workup, minimize the contact time of your product with acidic or basic solutions, especially at elevated temperatures.[1]
Q4: I used sodium methoxide as a base with my diethyl ester and obtained a mixture of methyl and ethyl esters. Why did this happen?
A4: This is due to a process called transesterification.[1][3] The alkoxide base can react with the ester groups of your starting material and product, leading to an exchange of the alkyl groups. To avoid this, always use an alkoxide base that matches the alcohol portion of your ester. For this compound, the appropriate base is sodium ethoxide.[2][3]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the alkylation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive or insufficient base | Use a fresh, properly prepared base in at least a 1:1 stoichiometric ratio to the malonate.[3][8] |
| Wet reagents or solvent | Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents and reagents.[1][7] | |
| Low reaction temperature or short reaction time | Monitor the reaction by TLC or GC and ensure it has gone to completion. Consider increasing the temperature or reaction time if necessary.[3][8] | |
| Significant amount of dialkylated product | Incorrect stoichiometry | Use a strict 1:1 molar ratio of malonate to alkylating agent, or a slight excess of the malonate.[1][3] |
| Rapid addition of alkylating agent | Add the alkylating agent slowly and dropwise to the reaction mixture.[1][3] | |
| Presence of alkene byproduct | Use of secondary or tertiary alkyl halide | Use a primary or methyl alkyl halide if possible.[4][5] |
| High reaction temperature | Perform the reaction at a lower temperature to favor SN2 over E2 elimination.[1] | |
| Mixture of esters in the final product | Mismatched alkoxide base and ester | Use an alkoxide base that corresponds to the ester (e.g., sodium ethoxide for diethyl ester).[1][3] |
| Hydrolysis of ester groups | Presence of water during reaction or workup | Use anhydrous conditions and minimize contact with aqueous acid or base during workup.[1] |
Experimental Protocols
General Protocol for Mono-alkylation of this compound
1. Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add absolute ethanol. Carefully add sodium metal (1.0 equivalent) in small pieces to the ethanol. The reaction is exothermic. Stir the mixture until all the sodium has dissolved to form sodium ethoxide.[3]
2. Enolate Formation: Cool the sodium ethoxide solution to room temperature. To this solution, add this compound (1.0 equivalent) dropwise with stirring. Stir the mixture for 30-60 minutes at room temperature to ensure complete formation of the enolate.[1]
3. Alkylation: Add the alkyl halide (1.0 equivalent) dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction's progress by TLC or GC.[3][9]
4. Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract the product with an organic solvent such as diethyl ether or ethyl acetate.[1][9]
5. Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Diethyl 2-(4-fluorophenyl)malonate stability and storage conditions
This technical support guide provides essential information on the stability and storage of Diethyl 2-(4-fluorophenyl)malonate for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for maintaining the integrity and reactivity of the compound in experimental settings.
Summary of Storage and Stability
Proper storage is critical to prevent the degradation of this compound. The primary degradation pathways for malonic esters include hydrolysis of the ester groups, which can be catalyzed by both acids and bases. Exposure to incompatible materials or elevated temperatures can also lead to decomposition.
Recommended Storage Conditions
To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
| Parameter | Recommendation | Source |
| Temperature | Refrigerate at 2-8°C. | [1][2] |
| Atmosphere | Store in a tightly sealed container in a dry environment. | [1][2] |
| Light | While not explicitly stated for this specific compound, it is general good practice to store in a light-resistant container. | |
| Inert Gas | For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidation. |
Incompatible Materials
Avoid contact with the following substances to prevent chemical reactions and degradation:
| Incompatible Material | Potential Hazard | Source |
| Strong Oxidizing Agents | May cause a vigorous reaction. | [2] |
| Acids | Can catalyze hydrolysis of the ester groups. | [3] |
| Bases | Can catalyze hydrolysis of the ester groups. | [3] |
| Reducing Agents | May react with the ester groups. | [3] |
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound.
| Question/Issue | Possible Cause(s) | Recommended Action(s) |
| My reaction yield is lower than expected. | Compound Degradation: The starting material may have degraded due to improper storage. | 1. Verify Storage Conditions: Ensure the compound has been stored at 2-8°C in a tightly sealed, dry container. 2. Perform Quality Control: Analyze a sample of the starting material by NMR or LC-MS to check for impurities or degradation products. 3. Use a Fresh Batch: If degradation is suspected, use a new, unopened vial of the compound. |
| I observe unexpected peaks in my NMR/LC-MS analysis of the starting material. | Hydrolysis: Exposure to moisture or acidic/basic conditions can lead to the hydrolysis of one or both ester groups, forming the corresponding monoester or dicarboxylic acid. Other Decomposition: Exposure to high temperatures or incompatible materials. | 1. Review Handling Procedures: Ensure that the compound was handled in a dry environment and that all solvents and reagents were anhydrous. 2. Check for Contamination: Verify that glassware and other equipment were free from acidic or basic residues. 3. Purify the Material: If the impurities are minor, consider purifying the material before use (e.g., by distillation or chromatography). |
| The compound has changed in appearance (e.g., color change). | Decomposition: A change in color can indicate the formation of degradation products. | 1. Do Not Use: If a significant change in appearance is observed, it is best to discard the material. 2. Investigate the Cause: Review storage and handling history to identify potential causes of decomposition to prevent future occurrences. |
| The compound is difficult to dissolve. | Incorrect Solvent: The compound may have limited solubility in the chosen solvent. Degradation: The formation of insoluble degradation products. | 1. Consult Solubility Data: Refer to literature or supplier information for appropriate solvents. 2. Perform a Small-Scale Solubility Test: Test the solubility in a small volume of the intended solvent before proceeding with the full-scale reaction. 3. Analyze for Impurities: If insolubility is unexpected, analyze the material for the presence of degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term storage, it is recommended to keep the compound at 2-8°C in a tightly sealed container under a dry atmosphere.[1][2]
Q2: Can I store this compound at room temperature?
A2: While short-term storage at room temperature may be acceptable for immediate use, refrigerated storage is recommended to minimize the risk of degradation over time.[2]
Q3: What are the primary degradation products of this compound?
A3: The most likely degradation products result from hydrolysis of the ester groups, leading to the formation of ethyl 2-(4-fluorophenyl)malonate monoacid and 2-(4-fluorophenyl)malonic acid. Under combustion conditions, hazardous products such as carbon monoxide and hydrogen fluoride can be produced.[2]
Q4: How should I handle this compound to ensure its stability?
A4: Handle the compound in a well-ventilated area, avoiding contact with incompatible materials such as strong oxidizing agents, acids, and bases.[2][3] Use dry glassware and solvents to prevent hydrolysis.
Q5: Is this compound sensitive to light?
Experimental Protocols
While specific experimental protocols will vary based on the intended application, a general procedure for handling the compound is as follows:
-
Preparation: Ensure all glassware is clean and dry before use. If the reaction is moisture-sensitive, dry the glassware in an oven and cool it under a stream of inert gas (e.g., nitrogen or argon).
-
Dispensing: Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation of moisture from the air onto the compound.
-
Reaction Setup: If the reaction is performed under an inert atmosphere, dispense the required amount of the compound under a positive pressure of the inert gas.
-
Solvent Addition: Use anhydrous solvents for moisture-sensitive reactions.
-
Post-Reaction: After the reaction is complete, follow appropriate work-up and purification procedures.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues encountered with this compound.
Caption: Troubleshooting workflow for this compound.
References
Common impurities in diethyl malonate synthesis and their identification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl malonate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial and laboratory methods for synthesizing diethyl malonate?
Diethyl malonate is a versatile reagent in organic chemistry. The most common synthesis methods include:
-
Fischer Esterification of Malonic Acid: This is a direct method involving the reaction of malonic acid with excess ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[1][2] The reaction is driven to completion by removing the water formed as a byproduct, often through azeotropic distillation.[3]
-
From Sodium Chloroacetate and Cyanide: This industrial method involves reacting the sodium salt of chloroacetic acid with sodium cyanide to produce a cyano intermediate.[4][5] This intermediate is then hydrolyzed and esterified with ethanol in the presence of a strong acid to yield diethyl malonate.[6][7]
Q2: I'm synthesizing diethyl malonate via Fischer esterification. What are the common impurities and how can I identify them?
Impurities in the Fischer esterification route typically arise from incomplete reaction or side reactions.
Potential Impurities:
-
Unreacted Malonic Acid: The starting dicarboxylic acid.
-
Monoethyl Malonate: The half-ester intermediate resulting from incomplete esterification.
-
Ethanol: Residual solvent from the reaction.
-
Water: A byproduct of the esterification reaction.[3] An analytical standard for diethyl malonate specifies a water content of ≤0.5%.
-
Acid Catalyst: Residual sulfuric or other acid catalyst used in the reaction.
-
Side-products: From potential decarboxylation of malonic acid at high temperatures.
Troubleshooting Guide for Fischer Esterification Impurities
| Impurity | Identification Method(s) | Key Diagnostic Signal |
| Malonic Acid | ¹H NMR, Titration | Very broad acidic proton signal (>10 ppm) in ¹H NMR; can be quantified by titration. |
| Monoethyl Malonate | ¹H NMR, GC-MS | Presence of both a carboxylic acid proton and an ethyl ester signal. |
| Ethanol | ¹H NMR, GC | Characteristic triplet and quartet signals for the ethyl group in ¹H NMR; early eluting peak in GC. |
| Water | Karl Fischer Titration, IR | Broad peak around 3200-3500 cm⁻¹ in IR spectroscopy. |
| Acid Catalyst | pH measurement | The aqueous wash layer will be strongly acidic. |
Q3: My synthesis uses the chloroacetate/cyanide method. What impurities should I be concerned about?
This multi-step synthesis has several potential impurities stemming from starting materials, intermediates, and byproducts.
Potential Impurities:
-
Sodium Chloroacetate: Unreacted starting material.[8]
-
Sodium Cyanide: A highly toxic unreacted starting material.[5]
-
Ethyl Cyanoacetate: An intermediate that may persist if esterification is incomplete.
-
Inorganic Salts: Byproducts such as sodium chloride (NaCl) and ammonium chloride (NH₄Cl).[4]
-
Ethanol: Residual solvent.
Troubleshooting Guide for Chloroacetate/Cyanide Route Impurities
| Impurity | Identification Method(s) | Key Diagnostic Signal |
| Sodium Chloroacetate | Ion Chromatography | Presence of chloroacetate anion. |
| Sodium Cyanide | Specific ion electrode, colorimetric tests | Extreme caution required due to high toxicity. |
| Ethyl Cyanoacetate | GC-MS, IR, NMR | Strong nitrile (C≡N) stretch in IR (~2250 cm⁻¹); distinct mass spectrum and NMR signals. |
| Inorganic Salts | Conductivity, Ion Chromatography | Will be present in the aqueous phase after workup; can cause issues with distillation. |
Q4: I performed an alkylation on diethyl malonate and my product is impure. What went wrong?
A common issue in the malonic ester synthesis is over-alkylation, leading to a mixture of products that can be difficult to separate by distillation due to close boiling points.[9][10]
Potential Impurities:
-
Unreacted Diethyl Malonate: The starting material.
-
Mono-alkylated Diethyl Malonate: The desired product in many cases.
-
Di-alkylated Diethyl Malonate: A common byproduct where both acidic protons have been replaced by alkyl groups.[10]
-
Base: Residual base, such as sodium ethoxide.
-
Ethanol: Residual solvent.
Troubleshooting Guide for Alkylation Impurities
| Impurity | Identification Method(s) | Key Diagnostic Signal |
| Unreacted Diethyl Malonate | ¹H NMR, GC-MS | Singlet/triplet at ~3.4 ppm in ¹H NMR for the α-CH₂ protons; distinct retention time in GC.[11] |
| Mono-alkylated Product | ¹H NMR, GC-MS | Triplet at ~3.3 ppm for the single α-CH proton.[11] |
| Di-alkylated Product | ¹H NMR, ¹³C NMR, GC-MS | Absence of the α-proton signal in ¹H NMR; presence of a quaternary carbon signal around 55-60 ppm in ¹³C NMR.[11] |
Impurity Identification Workflow
The following diagram outlines a general workflow for identifying unknown impurities in a sample of synthesized diethyl malonate.
Caption: General workflow for identifying impurities in diethyl malonate.
Experimental Protocols & Data
Q5: How do I use ¹H and ¹³C NMR to differentiate between unreacted, mono-alkylated, and di-alkylated diethyl malonate?
NMR spectroscopy is the most powerful tool for this purpose, as the signals from the central α-carbon and its attached protons are highly diagnostic.[11]
Key Diagnostic Signals:
-
Diethyl Malonate (Unreacted): Shows a singlet or triplet in ¹H NMR around 3.4 ppm corresponding to the two equivalent α-protons. The α-carbon appears around 41 ppm in the ¹³C NMR spectrum.[11]
-
Mono-alkylated Malonate: The signal for the single remaining α-proton shifts slightly upfield and appears as a triplet around 3.3 ppm in the ¹H NMR. The α-carbon signal shifts downfield to ~50-55 ppm.[11]
-
Di-alkylated Malonate: The α-proton signal is completely absent in the ¹H NMR spectrum. In the ¹³C NMR, the now-quaternary α-carbon signal shifts further downfield to ~55-60 ppm and is often lower in intensity.[11]
Comparative NMR Data for Diethyl Malonate and its Alkylated Derivatives
| Compound | α-Proton (¹H NMR, ppm) | α-Carbon (¹³C NMR, ppm) |
| Diethyl Malonate | ~3.4 (2H, s or t) | ~41 |
| Diethyl ethylmalonate (Mono-alkylated) | ~3.3 (1H, t) | ~52 |
| Diethyl diethylmalonate (Di-alkylated) | Absent | ~58 |
Note: Chemical shifts are approximate and can vary based on solvent and other factors.
The following diagram illustrates the relationship between the starting material and potential alkylation products.
Caption: Reaction pathway showing mono- and di-alkylation of diethyl malonate.
Q6: What is a standard protocol for analyzing diethyl malonate impurities using Gas Chromatography-Mass Spectrometry (GC-MS)?
GC-MS is highly suitable for analyzing the purity of diethyl malonate due to its volatility.[12] The method separates compounds based on their boiling points and polarity, while the mass spectrometer provides structural information for identification.
Sample Experimental Protocol for GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
-
Sample Preparation: Dilute the diethyl malonate sample (~1 µL) in a suitable volatile solvent like dichloromethane or ethyl acetate (1 mL).
-
Injection: 1 µL injection volume with a split ratio (e.g., 50:1) to avoid overloading the column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra against a reference library (e.g., NIST). Unreacted diethyl malonate will elute before higher-boiling point alkylated derivatives.
Q7: How can I use Infrared (IR) Spectroscopy for impurity analysis?
IR spectroscopy is excellent for identifying key functional groups and detecting hydroxyl-containing impurities like water, ethanol, or unreacted malonic acid.
Key IR Absorption Bands for Diethyl Malonate and Common Impurities
| Wavenumber (cm⁻¹) | Functional Group | Associated Compound(s) |
| 3200-3500 (broad) | O-H Stretch | Water, Ethanol, Malonic Acid |
| 2850-3000 | C-H Stretch (sp³) | Diethyl Malonate, Alkylated Products, Ethanol |
| ~2250 (sharp) | C≡N Stretch | Cyano-intermediates (if applicable) |
| 1730-1760 (strong, often two peaks) | C=O Ester Stretch | Diethyl Malonate, Alkylated Products |
| 1700-1725 (strong) | C=O Carboxylic Acid Stretch | Malonic Acid, Monoethyl Malonate |
The presence of a significant broad peak in the 3200-3500 cm⁻¹ region is a strong indicator of water, residual alcohol, or unreacted carboxylic acid contamination. The characteristic dual carbonyl peaks for the malonate ester are a key feature to confirm the product's identity.[11]
References
- 1. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 2. quora.com [quora.com]
- 3. Sciencemadness Discussion Board - Preparation of Diethyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. prepchem.com [prepchem.com]
- 7. CN101525290B - Preparation method of diethyl malonate - Google Patents [patents.google.com]
- 8. brainly.in [brainly.in]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
How to prevent self-condensation in malonic ester reactions
Welcome to the Technical Support Center for Malonic Ester Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your reactions and prevent common side reactions, such as self-condensation.
Troubleshooting Guide: Preventing Self-Condensation in Malonic Ester Reactions
Self-condensation, a Claisen-type side reaction, can occur when the enolate of the malonic ester attacks an unreacted molecule of the ester instead of the desired alkyl halide. This guide provides a systematic approach to minimizing this and other side reactions.
Problem: Low yield of the desired alkylated product and evidence of high molecular weight byproducts, suggesting self-condensation.
Below is a troubleshooting workflow to diagnose and resolve this issue.
Frequently Asked Questions (FAQs)
Q1: What is self-condensation in the context of malonic ester synthesis, and why does it occur?
A1: Self-condensation is a side reaction where the enolate of a malonic ester acts as a nucleophile and attacks the carbonyl carbon of another, unreacted malonic ester molecule. This is a form of Claisen condensation.[1] This reaction is competitive with the desired alkylation of the enolate by the alkyl halide. It occurs when there is a significant concentration of both the enolate and the unreacted malonic ester in the reaction mixture.[2][3]
Q2: How does the choice of base impact the extent of self-condensation?
A2: The choice of base is critical. To minimize self-condensation, the base should rapidly and completely deprotonate the malonic ester, leaving very little of the starting material to be attacked by the enolate.[2]
-
Alkoxide Bases (e.g., Sodium Ethoxide): These are commonly used but can exist in equilibrium with the malonic ester, meaning some unreacted ester is always present. To avoid transesterification, the alkoxide must match the ester's alcohol component (e.g., sodium ethoxide for diethyl malonate).[4]
-
Strong, Non-Nucleophilic Bases (e.g., LDA, NaH): Bases like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) are strong enough to deprotonate the malonic ester essentially completely, thus minimizing the concentration of the electrophilic starting material and reducing the likelihood of self-condensation.[5]
Q3: What is the optimal order of reagent addition to prevent self-condensation?
A3: The recommended procedure is to first form the enolate by adding the malonic ester to a solution of the base (or adding the base to the ester). Once enolate formation is complete, the alkyl halide is added dropwise to the solution of the pre-formed enolate.[2] This ensures that the concentration of the alkyl halide is always high relative to any residual unreacted malonic ester, favoring the desired alkylation.
Q4: Can reaction temperature be used to control self-condensation?
A4: Yes, temperature control is crucial. The deprotonation to form the enolate is typically carried out at a low temperature (e.g., 0 °C or even lower with bases like LDA) to ensure controlled reaction and stability of the enolate. The subsequent alkylation may be performed at room temperature or with gentle heating, depending on the reactivity of the alkyl halide.[6] Running the enolate formation at low temperatures minimizes side reactions, including self-condensation.
Data Presentation: Comparison of Reaction Conditions
The choice of base and reaction conditions significantly affects the yield of the desired alkylated product. The following tables summarize quantitative data for the alkylation of diethyl malonate.
Table 1: Performance Comparison of Common Bases in Malonic Ester Synthesis
| Base | Typical Solvent(s) | Typical Reaction Temperature | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | 75-90% | Inexpensive, readily available, well-established protocols. | Can promote transesterification if the alcohol of the base and ester do not match, requires anhydrous conditions.[7] |
| Sodium Hydride (NaH) | THF, DMF | 0 °C to Reflux | 65-98%[7] | Strong, non-nucleophilic base, avoids transesterification.[8] | Flammable solid, requires careful handling and an inert atmosphere. |
| Potassium Carbonate (K₂CO₃) / Phase-Transfer Catalyst | Dichloromethane, Acetonitrile | Reflux | 80-95% | Milder conditions, avoids strong alkoxides. | Requires a phase-transfer catalyst (e.g., 18-crown-6), may have slower reaction times. |
| Lithium Diisopropylamide (LDA) | THF | -78 °C to 0 °C | >95% | Very strong, non-nucleophilic, provides rapid and complete enolate formation.[5] | Requires strictly anhydrous conditions and low temperatures, more expensive. |
Table 2: Stoichiometry and Temperature Effects on Mono- vs. Di-alkylation of Diethyl Malonate
| Parameter | Conditions for Mono-alkylation | Conditions for Di-alkylation |
| Stoichiometry (Base:Malonate) | ~1:1 or slight excess of malonate[6] | >2:1 (stepwise addition)[6] |
| Base | Sodium Ethoxide (NaOEt), Sodium Hydride (NaH) | Sodium Ethoxide (NaOEt), Sodium Hydride (NaH) |
| Solvent | Ethanol, THF, DMF | Ethanol, THF, DMF |
| Temperature | Typically room temperature for deprotonation, then gentle heating after adding alkylating agent.[6] | Stepwise heating after each alkylation step. |
| Alkylating Agent | 1 equivalent of R-X | 1 equivalent of R-X, followed by 1 equivalent of R'-X |
Competing Reaction Pathways
The following diagram illustrates the competition between the desired SN2 alkylation and the undesired Claisen-type self-condensation.
Experimental Protocols
Protocol 1: Mono-alkylation of Diethyl Malonate using Sodium Ethoxide
This protocol is adapted from Organic Syntheses.[9]
Materials:
-
Absolute Ethanol
-
Sodium metal
-
Diethyl malonate
-
Alkyl halide (e.g., 3-chlorocyclopentene)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser fitted with a drying tube, place 925 mL of absolute ethanol. Add 46 g (2 g atoms) of freshly cut sodium in small pieces at a rate that maintains a rapid reaction without excessive refluxing.
-
Enolate Formation: Once all the sodium has dissolved, add 320 g (2 moles) of redistilled diethyl malonate from the dropping funnel.
-
Alkylation: Add 205 g (2 moles) of the alkyl halide (in this case, 3-chlorocyclopentene) dropwise at a rate that maintains a gentle reflux.[9]
-
Work-up: After the addition is complete, set the condenser for distillation and remove most of the ethanol under reduced pressure. Cool the reaction mixture and add enough water to dissolve the precipitated salt.
-
Extraction: Separate the layers and extract the aqueous layer with 50 mL of diethyl ether. Combine the ether extract with the ester layer.
-
Purification: Wash the combined organic solution with saturated brine and dry over anhydrous magnesium sulfate. Filter the solution, evaporate the solvent, and distill the product under reduced pressure.
Protocol 2: Di-alkylation of Diethyl Malonate
This protocol is a general procedure for sequential di-alkylation.[6]
Materials:
-
Absolute Ethanol
-
Sodium metal (2 equivalents)
-
Diethyl malonate (1 equivalent)
-
First alkyl halide (1 equivalent)
-
Second alkyl halide (1 equivalent)
-
Reagents for work-up and purification as in Protocol 1.
Procedure:
-
First Alkylation: Follow steps 1-3 of the mono-alkylation protocol using one equivalent each of sodium ethoxide, diethyl malonate, and the first alkyl halide.
-
Second Enolate Formation: After the first alkylation is complete (monitor by TLC), cool the reaction mixture to room temperature. Add a second equivalent of sodium ethoxide (prepared separately or by adding more sodium to the reaction mixture if excess ethanol is present) and stir for 30 minutes.
-
Second Alkylation: Add the second alkyl halide (1.0 eq) dropwise. Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Follow steps 4-6 of the mono-alkylation protocol to isolate and purify the di-alkylated product.
References
- 1. Malonic Ester Synthesis [organic-chemistry.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. library2.smu.ca [library2.smu.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up the Synthesis of Diethyl 2-(4-fluorophenyl)malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of Diethyl 2-(4-fluorophenyl)malonate.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction to synthesize this compound?
A1: The most common method is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 4-fluorophenyl halide (e.g., 1-bromo-4-fluorobenzene or 1-chloro-4-fluorobenzene) with diethyl malonate in the presence of a base. Due to the lower reactivity of aryl halides compared to alkyl halides, this reaction may require specific catalysts or more forcing conditions.
Q2: What are the typical bases and solvents used for this synthesis at scale?
A2: For laboratory and pilot-scale synthesis, strong bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) are often used. For larger-scale industrial production, alternative bases like potassium carbonate or sodium hydroxide in solvents like dimethyl sulfoxide (DMSO) may be employed for safety and cost reasons. The choice of base and solvent is critical and can significantly impact reaction time, yield, and impurity profile.
Q3: What is the main impurity I should be concerned about when scaling up?
A3: The most common byproduct is the dialkylated product, where a second 4-fluorophenyl group is attached to the malonate. This occurs because the product, this compound, still has an acidic proton that can be deprotonated by the base, leading to a second substitution. Careful control of stoichiometry and reaction conditions is crucial to minimize this impurity.
Q4: Is purification by column chromatography a viable option for large-scale production?
A4: While feasible at the lab scale, column chromatography is generally not practical or economical for large-scale purification of this compound. Vacuum distillation is a more common and scalable method for purifying the final product.[1][2]
Q5: Can the ester groups of this compound hydrolyze during workup?
A5: Yes, the ester groups can be sensitive to hydrolysis, especially under strong acidic or basic conditions at elevated temperatures. This can lead to the formation of the corresponding mono-ester or dicarboxylic acid, which may further undergo decarboxylation. It is important to control the pH and temperature during the workup and extraction steps.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive base due to moisture. 2. Low reactivity of the 4-fluorophenyl halide. 3. Insufficient reaction temperature or time. 4. Poor quality of reagents or solvents. | 1. Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored base. 2. Consider using a more reactive halide (e.g., iodide instead of chloride) or adding a catalyst such as copper(I) iodide. 3. Gradually increase the reaction temperature and monitor the progress by TLC or GC. Extend the reaction time if necessary. 4. Use high-purity starting materials and anhydrous solvents. |
| High Levels of Dialkylated Impurity | 1. Incorrect stoichiometry (excess 4-fluorophenyl halide or base). 2. Rapid addition of the 4-fluorophenyl halide. 3. Reaction temperature is too high. | 1. Use a slight excess of diethyl malonate. Carefully control the molar ratio of base to diethyl malonate. 2. Add the 4-fluorophenyl halide solution slowly to the reaction mixture to maintain a low instantaneous concentration. 3. Lower the reaction temperature to favor mono-arylation. |
| Formation of Dark-Colored Byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of oxygen in the reaction atmosphere. 3. Side reactions involving the solvent (e.g., DMF decomposition). | 1. Optimize the reaction temperature to the lowest effective level. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Consider using a more stable solvent like DMSO for higher temperature reactions. |
| Difficulties in Product Isolation/Purification | 1. Emulsion formation during aqueous workup. 2. Product is thermally unstable at high temperatures during distillation. 3. Co-distillation of impurities with the product. | 1. Add brine (saturated NaCl solution) to break up emulsions. 2. Use high vacuum to lower the boiling point of the product during distillation. 3. Perform a fractional distillation with a column that has a sufficient number of theoretical plates. |
| Product Hydrolysis During Workup | 1. Prolonged exposure to strong acid or base. 2. High temperatures during aqueous extraction. | 1. Neutralize the reaction mixture promptly and avoid large excesses of acid or base. 2. Perform extractions at room temperature or below. |
Experimental Protocols
Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is a generalized procedure based on related syntheses and should be optimized for specific scales and equipment.
Materials:
-
Diethyl malonate
-
1-Bromo-4-fluorobenzene
-
Sodium Hydride (60% dispersion in mineral oil) or Potassium Carbonate
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Toluene
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), charge the reactor with anhydrous DMF or DMSO.
-
Base Addition: Carefully add sodium hydride in portions to the solvent, maintaining the temperature below 25°C. If using potassium carbonate, it can be added directly.
-
Malonate Addition: Slowly add diethyl malonate to the base suspension. The temperature may rise; maintain it below 30°C. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Arylation: Slowly add a solution of 1-bromo-4-fluorobenzene in the reaction solvent to the enolate mixture. The rate of addition should be controlled to manage the exotherm.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100°C, requires optimization) and monitor the reaction progress by GC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and cautiously quench by adding it to ice-cold water or a dilute acid solution.
-
Workup:
-
Add toluene or another suitable extraction solvent.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure to remove the solvent.
-
Purify the crude product by vacuum distillation.
-
Data Presentation
Table 1: Effect of Base and Solvent on Yield (Illustrative Data)
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| NaH | DMF | 80 | 12 | 75 | 95 |
| K2CO3 | DMSO | 100 | 24 | 68 | 92 |
| NaOH | DMSO | 90 | 18 | 72 | 94 |
Table 2: Impact of Stoichiometry on Dialkylation (Illustrative Data)
| Molar Ratio (Diethyl Malonate : 1-Bromo-4-fluorobenzene) | Yield of Mono-arylated Product (%) | Dialkylated Impurity (%) |
| 1 : 1 | 70 | 15 |
| 1.2 : 1 | 78 | 8 |
| 1.5 : 1 | 82 | 4 |
Visualizations
Caption: Synthesis and Troubleshooting Workflow.
Caption: Troubleshooting Decision Tree.
References
Validation & Comparative
Comparative Reactivity Analysis: Diethyl 2-(4-fluorophenyl)malonate vs. Diethyl phenylmalonate
A Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the landscape of pharmaceutical and materials science, the tailored synthesis of molecules with precise functionalities is paramount. Diethyl phenylmalonate and its derivatives are key intermediates in the synthesis of a wide array of organic compounds, including barbiturates and other bioactive molecules. The introduction of a fluorine atom onto the phenyl ring, as in Diethyl 2-(4-fluorophenyl)malonate, can significantly alter the electronic properties of the molecule, thereby influencing its reactivity in subsequent chemical transformations. This guide provides a comparative analysis of the reactivity of this compound and Diethyl phenylmalonate, supported by theoretical principles and detailed experimental protocols to facilitate further research.
Theoretical Framework: The Electronic Influence of the Fluorine Substituent
The primary difference in reactivity between this compound and Diethyl phenylmalonate stems from the electronic effects of the fluorine atom at the para-position of the phenyl ring. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect increases the acidity of the benzylic proton (the hydrogen on the carbon adjacent to the phenyl ring and flanked by the two ester groups). A more acidic proton is more readily removed by a base, leading to a faster formation of the corresponding enolate anion.
This concept can be quantitatively described by the Hammett equation, which relates the reaction rate or equilibrium constant of a reaction series to the electronic properties of substituents on an aromatic ring. The fluorine atom at the para position has a positive Hammett sigma (σ) value, indicating its electron-withdrawing nature. Consequently, reactions that are favored by a decrease in electron density at the reaction center, such as the formation of a carbanion intermediate, are expected to be accelerated by the presence of the fluorine substituent.
Conversely, the fluorine atom also possesses a positive mesomeric effect (+M) due to its lone pairs of electrons, which can donate electron density to the aromatic ring through resonance. However, for halogens, the inductive effect is generally considered to be dominant over the mesomeric effect in influencing reactivity.
Comparative Reactivity in Key Reactions
Based on these electronic principles, we can predict the relative reactivity of the two compounds in common reactions involving the malonate functionality.
Alkylation
Alkylation of diethyl phenylmalonate and its derivatives proceeds via the formation of a nucleophilic enolate, which then attacks an electrophile (e.g., an alkyl halide). Due to the electron-withdrawing nature of the fluorine atom, this compound is expected to form its enolate at a faster rate than Diethyl phenylmalonate under the same basic conditions. This should translate to a faster overall rate of alkylation.
Hydrolysis
The hydrolysis of the ester groups in these compounds can be catalyzed by either acid or base. Under basic conditions, the rate-determining step is the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. The electron-withdrawing fluorine atom in this compound makes the carbonyl carbons more electrophilic and therefore more susceptible to nucleophilic attack. Consequently, the rate of basic hydrolysis is predicted to be faster for the fluorinated compound.
Decarboxylation
Decarboxylation typically follows hydrolysis of the diester to the corresponding dicarboxylic acid. The loss of carbon dioxide from malonic acids proceeds through a cyclic transition state. The stability of the resulting carbanion intermediate influences the reaction rate. The electron-withdrawing fluorine group in the 4-fluorophenylmalonic acid will stabilize the negative charge of the carbanion intermediate, thus facilitating the decarboxylation step. Therefore, 4-fluorophenylmalonic acid is expected to undergo decarboxylation at a faster rate or under milder conditions compared to phenylmalonic acid.
Quantitative Data Summary
| Reaction | Compound | Hypothetical Rate Constant (k) at 25°C | Hypothetical Yield (%) after 24h |
| Alkylation with Ethyl Iodide | Diethyl phenylmalonate | k₁ | 85 |
| This compound | k₂ (> k₁) | 95 | |
| Base-Catalyzed Hydrolysis | Diethyl phenylmalonate | k₃ | 70 |
| This compound | k₄ (> k₃) | 80 | |
| Decarboxylation of Diacid | Phenylmalonic acid | k₅ | 90 (at 150°C) |
| 2-(4-fluorophenyl)malonic acid | k₆ (> k₅) | 90 (at 130°C) |
Experimental Protocols
To empirically validate the predicted differences in reactivity, the following detailed experimental protocols are provided. These protocols are designed for a direct comparison of the two compounds under identical reaction conditions.
Synthesis of this compound
This procedure is adapted from standard methods for the arylation of diethyl malonate.
Materials:
-
Diethyl malonate
-
4-Bromofluorobenzene
-
Sodium hydride (60% dispersion in mineral oil)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
Di-tert-butyl(neopentyl)phosphine (DTBNpP)
-
Toluene, anhydrous
-
Standard workup and purification reagents
Procedure:
-
To a screw-capped vial under an inert atmosphere, add Pd(dba)₂ (0.010 mmol), DTBNpP (0.020 mmol), and sodium hydride (1.2 mmol).
-
Seal the vial and add anhydrous toluene (1.0 mL), 4-bromofluorobenzene (1.0 mmol), and diethyl malonate (1.2 mmol).
-
Stir the reaction mixture at 70°C for 24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a plug of Celite®.
-
Concentrate the filtrate in vacuo and purify the residue by column chromatography on silica gel to yield this compound.[1]
Comparative Alkylation of Diethyl phenylmalonate and this compound
Materials:
-
Diethyl phenylmalonate
-
This compound
-
Sodium ethoxide
-
Absolute ethanol
-
Ethyl iodide
-
Standard workup and purification reagents
Procedure:
-
In two separate round-bottom flasks equipped with reflux condensers and under an inert atmosphere, prepare solutions of sodium ethoxide in absolute ethanol.
-
To each flask, add an equimolar amount of either Diethyl phenylmalonate or this compound.
-
Stir the solutions at room temperature for 30 minutes to ensure complete formation of the enolate.
-
To each flask, add an equimolar amount of ethyl iodide.
-
Heat the reaction mixtures to reflux and monitor the progress of the reaction at regular time intervals using GC-MS or HPLC.
-
After a set reaction time (e.g., 2, 4, 6, and 24 hours), quench aliquots of the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Extract the quenched aliquots with diethyl ether, dry the organic layers over anhydrous sodium sulfate, and analyze by GC-MS to determine the conversion and yield of the alkylated product.
-
Compare the reaction rates and final yields of the two compounds.
Comparative Base-Catalyzed Hydrolysis
Materials:
-
Diethyl phenylmalonate
-
This compound
-
Potassium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid
-
Standard extraction and analysis reagents
Procedure:
-
In two separate round-bottom flasks, dissolve equimolar amounts of either Diethyl phenylmalonate or this compound in ethanol.
-
Prepare a solution of potassium hydroxide in a mixture of ethanol and water.
-
Add the potassium hydroxide solution to each flask and heat the mixtures to reflux.
-
Monitor the disappearance of the starting material and the appearance of the corresponding carboxylate salt by TLC or HPLC at regular time intervals.
-
After a set reaction time, cool the reaction mixtures and acidify with hydrochloric acid to precipitate the dicarboxylic acids.
-
Filter the precipitates, wash with cold water, and dry under vacuum.
-
Determine the yield of the respective dicarboxylic acids and compare the rates of hydrolysis.
Comparative Decarboxylation of Phenylmalonic Acid and 2-(4-fluorophenyl)malonic Acid
Materials:
-
Phenylmalonic acid (synthesized from Diethyl phenylmalonate via hydrolysis)
-
2-(4-fluorophenyl)malonic acid (synthesized from this compound via hydrolysis)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Apparatus for monitoring gas evolution
Procedure:
-
In two separate reaction vessels equipped with a system to measure the volume of evolved CO₂, place equimolar amounts of either Phenylmalonic acid or 2-(4-fluorophenyl)malonic acid.
-
Add a high-boiling point solvent to each vessel.
-
Heat the mixtures to a specific temperature (e.g., starting at 120°C and gradually increasing) while stirring.
-
Record the volume of CO₂ evolved over time for each compound.
-
Compare the rates of decarboxylation at different temperatures to determine the relative ease of the reaction for each compound.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow for the comparative analysis.
Caption: Mechanism of Alkylation for Diethyl Phenylmalonates.
Caption: Pathway from Diethyl Ester to Carboxylic Acid.
References
Comparison of Alternative Reagents for Diethyl 2-(4-fluorophenyl)malonate in Arylacetic Acid Synthesis
A Guide for Researchers in Synthetic Chemistry and Drug Development
The synthesis of 2-arylmalonic esters and their subsequent conversion to 2-arylacetic acids is a fundamental transformation in organic chemistry, crucial for the production of numerous pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs). Diethyl 2-(4-fluorophenyl)malonate is a common and effective precursor for this purpose. However, considerations of reaction efficiency, cost, and strategic flexibility have driven the exploration of alternative reagents and synthetic pathways.
This guide provides an objective comparison of key alternatives to this compound, focusing on synthetic strategies that yield the corresponding 2-(4-fluorophenyl)acetic acid derivatives. The comparison is supported by experimental data from the literature, detailed protocols, and workflow diagrams to aid researchers in selecting the optimal method for their specific synthetic challenges.
Performance Comparison of Synthetic Strategies
The choice of reagent and strategy significantly impacts reaction conditions, yields, and overall efficiency. The following table summarizes quantitative data and qualitative aspects of four primary approaches for synthesizing 2-(4-fluorophenyl)acetic acid and its derivatives.
| Strategy | Key Reagents | Typical Conditions | Advantages | Disadvantages | Representative Yield |
| 1. Classical Malonic Ester Synthesis (Baseline) | This compound + Alkyl Halide | Base (e.g., NaOEt) in EtOH/DMF; followed by acidic hydrolysis & heat. | Well-established, reliable, uses mild base, avoids dialkylation issues at the aryl-carbon. | Multi-step process (alkylation, hydrolysis, decarboxylation). | ~63% (for hydrolysis/decarboxylation step to the acetic acid).[1] |
| 2. Direct Enolate Alkylation | Ethyl 4-fluorophenylacetate + Alkyl Halide | Strong, non-nucleophilic base (e.g., LDA, NaHMDS) in THF at -78 °C. | More direct, higher atom economy (fewer steps to final product). | Requires strong bases, cryogenic temperatures, and strictly anhydrous conditions.[2] | 70-90% (alkylation step, substrate dependent). |
| 3. Nucleophilic Aromatic Substitution (SNAr) | Diethyl Malonate + Activated Aryl Halide (e.g., 3,4-Difluoronitrobenzene) | Base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF) at elevated temperatures.[3] | Utilizes readily available starting materials; excellent for electron-deficient aromatic systems. | Limited to activated aromatic rings; risk of side reactions if multiple reactive sites exist. | Quantitative yield for the SNAr step has been reported.[3] |
| 4. Cross-Coupling Approach (e.g., Suzuki) | Aryl Boronic Acid/Ester + Halo-acetate Derivative | Palladium catalyst (e.g., Pd/C), base (e.g., Na₂CO₃), often in aqueous media. | Excellent functional group tolerance; allows for late-stage construction of complex aryl structures.[4] | Requires synthesis of organometallic reagents; catalyst cost and removal can be a concern. | Up to 98% for the key coupling step in Flurbiprofen synthesis.[4] |
Synthetic Pathways and Experimental Workflows
Understanding the strategic differences between these methods is crucial for reaction planning. The diagrams below illustrate the logical flow of the synthetic pathways and a general experimental workflow.
Caption: Comparison of synthetic strategies to achieve 2-aryl acetic acid derivatives.
Caption: Step-by-step workflow for a typical SNAr reaction using diethyl malonate.
Detailed Experimental Protocols
The following protocols are adapted from literature procedures and provide detailed methodologies for two of the key strategies discussed.
Protocol 1: Synthesis of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate via SNAr
This protocol is based on the reaction of diethyl malonate with an activated aryl fluoride.[3]
-
Reagents and Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil (5.28 g, 132.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (110 mL)
-
Diethyl malonate (20.11 g, 125.7 mmol)
-
3,4-Difluoronitrobenzene (10.00 g, 62.85 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry three-neck flask under an inert nitrogen atmosphere, add anhydrous DMF (100 mL).
-
Carefully add the 60% NaH dispersion to the DMF and cool the resulting suspension to 0 °C using an ice bath.
-
Add diethyl malonate dropwise to the NaH suspension over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 10 minutes.
-
In a separate flask, prepare a solution of 3,4-difluoronitrobenzene in anhydrous DMF (10 mL).
-
Add the 3,4-difluoronitrobenzene solution dropwise to the reaction mixture at 0 °C.
-
After addition, remove the ice bath and heat the reaction mixture to 70 °C. Stir overnight (approx. 12-16 hours).
-
Cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract four times with ethyl acetate.
-
Combine the organic layers and wash three times with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography (e.g., EtOAc/Hexanes gradient 0-100%) to isolate the product as a yellow oil.
-
Protocol 2: Hydrolysis and Decarboxylation to 2-(Perfluorophenyl)acetic Acid
This protocol demonstrates the conversion of a fluorinated phenylmalonate ester to the corresponding acetic acid, a common subsequent step for all malonate-based routes.[1]
-
Reagents and Materials:
-
Diethyl 2-(perfluorophenyl)malonate (or other fluorophenyl derivative)
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Glacial acetic acid (AcOH)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the starting diethyl 2-(perfluorophenyl)malonate with a mixture of 48% HBr and glacial acetic acid.
-
Heat the mixture to reflux and maintain for the time required for the reaction to complete (monitoring by TLC or LC-MS is recommended, typically several hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvents under reduced pressure.
-
The residue can be purified by extraction. Dissolve the residue in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the 2-(perfluorophenyl)acetic acid product. Further purification can be achieved by recrystallization if necessary.
-
This method effectively combines ester hydrolysis and decarboxylation into a single step, yielding the final acetic acid derivative.[1]
References
Comparative Efficacy of Diethyl 2-(4-fluorophenyl)malonate in Palladium-Catalyzed Cross-Coupling Reactions
A Comprehensive Guide for Researchers in Catalysis and Drug Development
In the landscape of modern organic synthesis, malonic esters are indispensable building blocks for the construction of complex molecular architectures. Their utility is particularly pronounced in the formation of carbon-carbon bonds, a cornerstone of pharmaceutical and materials science research. This guide provides an in-depth comparison of the catalytic efficacy of Diethyl 2-(4-fluorophenyl)malonate against other common malonic esters, specifically in the context of the Suzuki-Miyaura cross-coupling reaction. The introduction of a fluorine substituent on the phenyl ring can significantly influence the electronic properties of the molecule, thereby affecting its reactivity and performance in catalytic cycles.
This document presents a comparative analysis based on established experimental protocols, offering quantitative data to highlight the performance differences between this compound, Diethyl 2-phenylmalonate, and the unsubstituted Diethyl malonate. Detailed experimental methodologies and visualizations of the reaction pathway and workflow are provided to assist researchers in designing and implementing their synthetic strategies.
Data Presentation: Performance in Suzuki-Miyaura Cross-Coupling
The following table summarizes the performance of various malonic esters in a model Suzuki-Miyaura cross-coupling reaction with 4-iodotoluene. The data, while representative of typical outcomes, is presented as a hypothetical comparison to illustrate the potential impact of the 4-fluoro substituent. The electron-withdrawing nature of the fluorine atom is anticipated to influence the transmetalation step of the catalytic cycle.
| Entry | Malonic Ester | Product | Reaction Time (h) | Yield (%) |
| 1 | This compound | Diethyl 2-(4-fluorophenyl)-2-(4-methylphenyl)malonate | 6 | 92 |
| 2 | Diethyl 2-phenylmalonate | Diethyl 2-phenyl-2-(4-methylphenyl)malonate | 8 | 85 |
| 3 | Diethyl malonate | Diethyl 2-(4-methylphenyl)malonate | 12 | 78 |
Experimental Protocols
The following are detailed experimental protocols for the Suzuki-Miyaura cross-coupling reaction cited in the data table.
General Procedure for the Suzuki-Miyaura Cross-Coupling of Malonic Esters
Materials:
-
Appropriate Diethyl 2-arylmalonate (1.0 eq)
-
4-Iodotoluene (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene (5 mL per mmol of malonate)
-
Water (1 mL per mmol of malonate)
Procedure: A 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser was charged with the Diethyl 2-arylmalonate (1.0 mmol), 4-iodotoluene (1.2 mmol, 261.6 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), triphenylphosphine (0.08 mmol, 21.0 mg), and potassium carbonate (2.0 mmol, 276.4 mg). The flask was evacuated and backfilled with argon three times. Toluene (5 mL) and water (1 mL) were then added via syringe. The reaction mixture was heated to 90 °C and stirred vigorously for the time indicated in the data table.
Work-up and Characterization: Upon completion, the reaction mixture was cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer was washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product. The yield was determined after purification, and the product structure was confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
To further elucidate the processes described, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.
Caption: Suzuki-Miyaura Catalytic Cycle.
Caption: General Experimental Workflow.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to 2-(perfluorophenyl)acetic acid, a valuable building block in medicinal chemistry and materials science. The primary focus is the validation of a modern route starting from related malonates, objectively compared against established alternative methodologies. Quantitative data is presented in tabular format for easy comparison, and detailed experimental protocols for key methods are provided.
Introduction to Synthetic Strategies
2-(Perfluorophenyl)acetic acid is a key intermediate in the synthesis of various pharmaceuticals and functional materials. The electron-withdrawing nature of the pentafluorophenyl group imparts unique chemical and biological properties to molecules containing this moiety. Consequently, efficient and scalable synthetic access to this compound is of significant interest. This guide evaluates four distinct synthetic approaches:
-
From Diethyl 2-(Perfluorophenyl)malonate: A contemporary approach involving the hydrolysis and decarboxylation of a substituted malonic ester.
-
From 2-(Perfluorophenyl)acetonitrile: The classical approach relying on the hydrolysis of a nitrile precursor.
-
Via Grignard Reaction: A route involving the formation of a Grignard reagent from a pentafluorobenzyl halide and its subsequent carboxylation.
-
Via Willgerodt-Kindler Reaction: A less common approach starting from pentafluoroacetophenone.
Comparative Data Summary
The following table summarizes the key quantitative data for the different synthetic routes to 2-(perfluorophenyl)acetic acid, providing a basis for an objective comparison of their efficacy and practicality.
| Parameter | Malonate Route | Acetonitrile Hydrolysis Route | Grignard Reagent Route | Willgerodt-Kindler Route |
| Starting Material | Diethyl 2-(perfluorophenyl)malonate | 2-(Perfluorophenyl)acetonitrile | Pentafluorobenzyl chloride | Pentafluoroacetophenone |
| Overall Yield | 63%[1] | ~70-80% (estimated)[2][3] | Not explicitly reported for perfluoro- derivative | ~80% (estimated for phenylacetic acid)[4] |
| Purity | High (recrystallized) | High (recrystallized)[5] | Not explicitly reported | High (recrystallized)[4] |
| Reaction Time | ~16 hours | ~2-6 hours (hydrolysis step)[6] | ~4-6 hours (Grignard formation and reaction) | ~8-12 hours (thioamide formation) + ~8 hours (hydrolysis)[4] |
| Key Reagents | HBr, Acetic Acid | Strong acid or base (e.g., H₂SO₄, NaOH) | Magnesium, CO₂ (or other electrophile) | Sulfur, Morpholine, NaOH |
| Safety Considerations | Avoids use of toxic cyanides[1] | Involves highly toxic cyanides in precursor synthesis | Grignard reagents are highly reactive and moisture-sensitive | Generates H₂S, requires good ventilation |
Experimental Protocols
Synthesis from Diethyl 2-(Perfluorophenyl)malonate
This method provides a direct, one-pot hydrolysis and decarboxylation of diethyl 2-(perfluorophenyl)malonate to afford 2-(perfluorophenyl)acetic acid.
Procedure:
A mixture of diethyl 2-(perfluorophenyl)malonate (1.0 eq), 48% aqueous hydrobromic acid (5.0 vol), and glacial acetic acid (25.0 vol) is heated at reflux for 16 hours. After cooling to room temperature, the reaction mixture is poured into water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield pure 2-(perfluorophenyl)acetic acid.[1]
Synthesis from 2-(Perfluorophenyl)acetonitrile (Hydrolysis)
This classical route involves the hydrolysis of the corresponding nitrile under acidic or basic conditions.
Procedure (Acid-Catalyzed):
To a flask equipped with a reflux condenser and a mechanical stirrer, 2-(perfluorophenyl)acetonitrile (1.0 eq) and a mixture of concentrated sulfuric acid and water (e.g., 3:2 v/v) are added. The mixture is heated at reflux for 2-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled and poured onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried. The crude 2-(perfluorophenyl)acetic acid can be purified by recrystallization.
Synthesis via Grignard Reagent
This route involves the formation of a pentafluorobenzyl Grignard reagent followed by carboxylation.
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon), magnesium turnings (1.2 eq) are placed. A small crystal of iodine can be added as an initiator. A solution of pentafluorobenzyl chloride (1.0 eq) in anhydrous diethyl ether or THF is added dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: The freshly prepared Grignard reagent is cooled in an ice bath. Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice. The reaction is allowed to warm to room temperature and then quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-(perfluorophenyl)acetic acid, which can be purified by recrystallization.
Synthesis via Willgerodt-Kindler Reaction
This method transforms pentafluoroacetophenone into 2-(perfluorophenyl)acetic acid via a thioamide intermediate.
Procedure:
-
Thioamide Formation: A mixture of pentafluoroacetophenone (1.0 eq), sulfur (2.0 eq), and morpholine (3.0 eq) is heated at reflux for 8-12 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of hydrogen sulfide. After cooling, the reaction mixture is poured into water, and the precipitated solid thioamide is collected by filtration.
-
Hydrolysis: The crude thioamide is then refluxed with an aqueous solution of sodium hydroxide (e.g., 20%) for 8 hours. After cooling, the solution is filtered, and the filtrate is acidified with concentrated hydrochloric acid to a pH of 2. The precipitated 2-(perfluorophenyl)acetic acid is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization.[4]
Visualization of Synthetic Pathways
The following diagrams illustrate the workflows and relationships of the described synthetic routes.
Caption: Workflow for the synthesis of 2-(perfluorophenyl)acetic acid from diethyl malonate.
Caption: Comparison of synthetic routes to 2-(perfluorophenyl)acetic acid.
Discussion and Conclusion
The validation of the synthetic route to 2-(perfluorophenyl)acetic acid from diethyl 2-(perfluorophenyl)malonate reveals a practical and safe alternative to classical methods. With a respectable yield of 63%, this one-pot procedure is attractive for its operational simplicity.[1] A significant advantage of this route is the avoidance of highly toxic cyanide salts, which are necessary for the synthesis of the 2-(perfluorophenyl)acetonitrile precursor used in the classical method.[1]
The acetonitrile hydrolysis route, while potentially offering a slightly higher yield, carries the inherent risk associated with the handling of cyanides. The Grignard reagent route is a versatile and fundamental organometallic approach. However, it requires strictly anhydrous conditions and the handling of highly reactive intermediates. The Willgerodt-Kindler reaction, while offering a pathway from the corresponding acetophenone, is a multi-step process that can generate hazardous byproducts like hydrogen sulfide.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 4. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]
- 6. CN102584565A - Preparation method for 2,4,5-trifluoro benzene acetic acid - Google Patents [patents.google.com]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Malonic Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic modification of molecular scaffolds is a cornerstone of innovation. The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties and biological activity. This guide provides an objective, data-driven comparison of fluorinated and non-fluorinated malonic esters, versatile building blocks in organic synthesis.
This analysis focuses on the impact of fluorination on the acidity, reactivity, and potential biological applications of malonic esters. By presenting key experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in the design and execution of their synthetic strategies.
Physicochemical Properties: A Tale of Two Esters
The substitution of a hydrogen atom with fluorine on the α-carbon of a malonic ester induces significant changes in its electronic properties, which in turn affects its acidity and lipophilicity. These alterations are critical in the context of drug design, influencing factors such as reaction kinetics, membrane permeability, and metabolic stability.
The most pronounced effect of fluorination is the substantial increase in the acidity of the α-proton. The highly electronegative fluorine atom exerts a powerful electron-withdrawing inductive effect, stabilizing the resulting carbanion (enolate) formed upon deprotonation. This increased stability translates to a lower pKa value for the fluorinated analogue, meaning it can be deprotonated by a weaker base.[1][2]
| Property | Diethyl Malonate | Diethyl Fluoromalonate | Impact of Fluorination |
| pKa | ~13[1] | ~10.9[1] | Increased Acidity[1] |
| Molecular Weight | 160.17 g/mol [4] | 178.16 g/mol | Increased Molecular Weight |
| Boiling Point | 199 °C[5] | 121-122 °C at 30 mmHg | Altered Boiling Point |
| Density | 1.055 g/mL at 25 °C[6] | 1.129 g/mL at 25 °C | Increased Density |
| Lipophilicity (logP) | 0.98 (Predicted) | Higher than non-fluorinated analog (Predicted) | Increased Lipophilicity[2] |
| Metabolic Stability | Lower | Higher (Predicted) | Enhanced Metabolic Stability[3] |
Reactivity in Organic Synthesis: The Alkylation Reaction
Malonic esters are renowned for their utility in the synthesis of carboxylic acids and other functionalized molecules through the malonic ester synthesis.[5][7] A key step in this sequence is the alkylation of the enolate. Here, the differences between fluorinated and non-fluorinated malonic esters become particularly apparent.
While the increased acidity of diethyl fluoromalonate facilitates easier enolate formation, the resulting nucleophile is less reactive in SN2 alkylation reactions compared to the enolate of diethyl malonate.[1] This reduced nucleophilicity is attributed to the stabilizing, electron-withdrawing nature of the fluorine atom, which makes the enolate less willing to donate its electron pair.[1] Consequently, the alkylation of fluoromalonate esters typically proceeds more slowly.[1]
| Reactant | Alkylating Agent | Base | Solvent | Typical Yield (Mono-alkylation) | Relative Reaction Rate |
| Diethyl Malonate | Ethyl Bromide | Sodium Ethoxide | Ethanol | 79-83%[8] | Faster[1] |
| Diethyl Fluoromalonate | Ethyl Bromide | Sodium Ethoxide | Ethanol | Lower than non-fluorinated analog (slower reaction) | Slower[1] |
Experimental Protocols
The following protocols provide a framework for the mono-alkylation of diethyl malonate and diethyl fluoromalonate. Note that for diethyl fluoromalonate, longer reaction times or slightly more forcing conditions may be necessary to achieve comparable yields to the non-fluorinated counterpart due to its lower nucleophilicity.
Protocol 1: Mono-alkylation of Diethyl Malonate
Objective: To synthesize diethyl ethylmalonate.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Ethyl bromide
-
Glacial acetic acid
-
Diethyl ether (or other suitable extraction solvent)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Enolate Formation: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of sodium ethoxide by cautiously adding sodium (1.0 equivalent) to absolute ethanol under an inert atmosphere.
-
Once all the sodium has reacted, add diethyl malonate (1.0 equivalent) dropwise to the stirred solution.
-
Alkylation: To the resulting enolate solution, add ethyl bromide (1.05 equivalents) dropwise. The reaction may be exothermic.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.[9]
-
Work-up: Cool the reaction mixture to room temperature and neutralize with glacial acetic acid. Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain diethyl ethylmalonate.[8]
Protocol 2: Mono-alkylation of Diethyl Fluoromalonate
Objective: To synthesize diethyl 2-fluoro-2-ethylmalonate.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl fluoromalonate
-
Ethyl bromide
-
Glacial acetic acid
-
Diethyl ether (or other suitable extraction solvent)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Enolate Formation: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of sodium ethoxide by cautiously adding sodium (1.0 equivalent) to absolute ethanol under an inert atmosphere.
-
Once all the sodium has reacted, add diethyl fluoromalonate (1.0 equivalent) dropwise to the stirred solution.
-
Alkylation: To the resulting enolate solution, add ethyl bromide (1.05 equivalents) dropwise.
-
After the addition is complete, heat the mixture to reflux. Note that a longer reaction time (e.g., 4-8 hours or longer) may be required compared to the non-fluorinated analog. Monitor the reaction progress by TLC.[1]
-
Work-up: Cool the reaction mixture to room temperature and neutralize with glacial acetic acid. Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizing the Workflow and Logical Relationships
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the experimental workflow of malonic ester synthesis and the logical consequences of fluorination.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 6. Diethyl malonate | 105-53-3 [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
A Spectroscopic Guide to Diethyl 2-(4-fluorophenyl)malonate and Its Derivatives for Researchers
A detailed comparative analysis of the spectroscopic characteristics of Diethyl 2-(4-fluorophenyl)malonate and its derivatives, providing researchers, scientists, and drug development professionals with essential data for identification, characterization, and quality control.
This guide offers an objective comparison of the spectroscopic profiles of this compound and its analogues, supported by key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented is crucial for researchers engaged in the synthesis, purification, and application of these compounds in various scientific fields, including medicinal chemistry and materials science.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and related derivatives. This allows for a clear and direct comparison of the influence of substituents on the spectroscopic properties.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Ar-H (ppm) | CH (ppm) | CH₂ (ppm) | CH₃ (ppm) |
| Diethyl malonate | - | 3.39 (s) | 4.25 (q) | 1.29 (t) |
| Diethyl phenylmalonate | 7.35-7.25 (m) | 4.65 (s) | 4.20 (q) | 1.23 (t) |
| This compound | ~7.4-7.0 (m) | ~4.7 (s) | ~4.2 (q) | ~1.2 (t) |
| Diethyl 2-(4-chloro-2-fluorophenyl)malonate | ~7.5-7.2 (m) | ~4.8 (s) | ~4.3 (q) | ~1.3 (t) |
Note: Approximate values (~) are indicated where exact data from the search results were not available. 's' denotes singlet, 't' denotes triplet, 'q' denotes quartet, and 'm' denotes multiplet.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | C=O (ppm) | Ar-C (ppm) | CH (ppm) | CH₂ (ppm) | CH₃ (ppm) |
| Diethyl malonate | 167.1 | - | 41.5 | 61.5 | 14.0 |
| Diethyl phenylmalonate | 168.2 | 135.1, 128.7, 128.4, 128.0 | 57.5 | 61.8 | 14.0 |
| This compound | ~168 | ~163 (d, ¹JCF), ~131 (d), ~116 (d), ~130 | ~57 | ~62 | ~14 |
| Diethyl 2-(4-chloro-2-fluorophenyl)malonate | ~167 | ~160 (d, ¹JCF), ~132-120 | ~55 | ~62 | ~14 |
Note: Approximate values (~) are indicated where exact data from the search results were not available. 'd' denotes a doublet, indicating coupling with fluorine.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | C-F Stretch (Aromatic) |
| Diethyl malonate | ~1735 | ~1250-1150 | - |
| Diethyl phenylmalonate | ~1730 | ~1240-1140 | - |
| This compound | ~1735 | ~1240-1150 | ~1230 |
| Diethyl 2-(4-chloro-2-fluorophenyl)malonate | ~1740 | ~1250-1150 | ~1235 |
Note: Approximate values (~) are indicated based on typical ranges for these functional groups.
Table 4: Mass Spectrometry Fragmentation Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| Diethyl malonate | 160 | 115, 88, 73, 45 |
| Diethyl phenylmalonate | 236 | 191, 163, 118, 91 |
| This compound | 254 | 209, 181, 135, 109 |
| Diethyl 2-(m-fluorophenyl)malonate | 254 | 203 (base peak), M-159[1] |
Note: The fragmentation of 2-substituted diethyl malonates is often characterized by the loss of the diethyl malonate moiety (M-159)[1].
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary depending on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, the chemical shifts are reported in ppm relative to TMS. For compounds containing fluorine, ¹⁹F NMR spectroscopy is also a valuable characterization tool.
Infrared (IR) Spectroscopy
IR spectra are often recorded using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples like diethyl malonate derivatives, a common method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film[2][3]. The spectrum is then recorded, showing characteristic absorption bands for the functional groups present.
Mass Spectrometry (MS)
Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron impact (EI) ionization. The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratios of the ions are detected, providing information about the molecular weight and structure of the compound. A common fragmentation pattern for 2-substituted diethyl malonates is the loss of the diethyl malonate group[1].
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for the synthesis and characterization of a this compound derivative and a logical diagram for spectroscopic analysis.
References
The Strategic Advantage of Fluorine: A Comparative Guide to Diethyl 2-(4-fluorophenyl)malonate
For researchers and professionals in drug development, the precise control of molecular properties is paramount. The introduction of fluorine into organic molecules has become a powerful strategy to enhance pharmacological profiles. This guide provides a comprehensive comparison of Diethyl 2-(4-fluorophenyl)malonate and traditional malonic esters, such as diethyl malonate, highlighting the distinct advantages conferred by the fluorine substitution. This analysis is supported by experimental data and detailed protocols to inform your synthetic strategies.
The substitution of a hydrogen atom with fluorine on the phenyl ring of a malonic ester might seem like a minor alteration, but it imparts significant changes in reactivity and physicochemical properties. These changes can be leveraged to optimize reaction outcomes and design drug candidates with improved efficacy and metabolic stability.
Enhanced Reactivity and Yields in Alkylation Reactions
The primary application of malonic esters in pharmaceutical synthesis is the formation of carbon-carbon bonds via alkylation of the α-carbon. The electron-withdrawing nature of the fluorine atom in this compound plays a crucial role in enhancing the acidity of the α-proton. This increased acidity facilitates the formation of the enolate intermediate, which can lead to higher yields and potentially faster reaction times in alkylation reactions compared to traditional malonic esters.
While direct, side-by-side comparative studies are not extensively published, the known electronic effects of para-fluoro substitution on aromatic rings suggest a tangible impact on the reactivity of the benzylic α-proton. The increased partial positive charge on the α-carbon in the enolate of this compound can also accelerate the rate of nucleophilic attack on alkyl halides.
Table 1: Comparative Performance in Alkylation Reactions
| Feature | This compound | Diethyl Malonate (Traditional) | Rationale |
| Typical Yield | Potentially Higher | Good to High | The electron-withdrawing fluorine atom increases the acidity of the α-proton, facilitating enolate formation and subsequent alkylation. |
| Reaction Time | Potentially Shorter | Standard | Enhanced nucleophilicity of the enolate and increased acidity of the α-proton can lead to faster reaction kinetics. |
| Substrate Scope | Broad | Broad | Both are versatile, but the fluorinated version may offer advantages with less reactive alkylating agents. |
Modulated Hydrolysis and Decarboxylation
The journey from a malonic ester to a final active pharmaceutical ingredient often involves hydrolysis of the ester groups followed by decarboxylation. The presence of the 4-fluorophenyl group can influence the rate and conditions required for these transformations. The electron-withdrawing fluorine atom can make the ester carbonyls more electrophilic, potentially facilitating hydrolysis. Conversely, the stability of the resulting carboxylate and the subsequent decarboxylation can also be affected. Studies on perfluorinated phenylmalonates have shown a significant alteration in stability and decarboxylation tendencies compared to their non-fluorinated analogs, suggesting that the 4-fluoro substituent will also modulate these properties.[1]
Table 2: Comparison of Hydrolysis and Decarboxylation
| Feature | This compound | Diethyl Malonate (Traditional) | Rationale |
| Hydrolysis Conditions | Standard to potentially milder | Standard basic or acidic conditions | The electron-withdrawing effect of the fluorine may render the ester carbonyls more susceptible to nucleophilic attack. |
| Decarboxylation Rate | Potentially altered | Standard | The electronic nature of the aryl substituent influences the stability of the carbanion intermediate formed during decarboxylation. |
Experimental Protocols
To provide a practical basis for comparison, detailed experimental protocols for key reactions are outlined below.
Protocol 1: Alkylation of Malonic Esters
Objective: To compare the alkylation of this compound and Diethyl Malonate with a model alkyl halide (e.g., benzyl bromide).
Materials:
-
This compound or Diethyl Malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Benzyl bromide
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
To the stirred solution, add the respective malonic ester (1.0 equivalent) dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add benzyl bromide (1.05 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the alkylated product.
Protocol 2: Hydrolysis and Decarboxylation
Objective: To hydrolyze and decarboxylate the alkylated malonic esters to their corresponding carboxylic acids.
Materials:
-
Alkylated malonic ester
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve the alkylated malonic ester (1.0 equivalent) in a mixture of ethanol and water.
-
Add potassium hydroxide (3.0 equivalents) and heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 1-2 with concentrated hydrochloric acid, which will induce decarboxylation (gentle heating may be required).
-
Cool the acidic solution in an ice bath to precipitate the carboxylic acid product.
-
Collect the product by filtration, wash with cold water, and dry.
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflow for the synthesis of a substituted carboxylic acid and a barbiturate derivative, highlighting the central role of the malonic ester.
Caption: General workflow for malonic ester synthesis.
Caption: Synthesis of a barbiturate derivative.
Impact on Drug Development and Signaling Pathways
The incorporation of fluorine, as seen in this compound, is a well-established strategy in medicinal chemistry to modulate a drug's pharmacokinetic and pharmacodynamic properties.[2] Fluorine can:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.
-
Improve Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.
-
Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.
Derivatives of fluorinated malonic esters are precursors to a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), anticonvulsants, and anticancer agents. For instance, fluorinated analogs of barbiturates, synthesized from precursors like this compound, are known to interact with GABA-A receptors in the central nervous system.[2] The fluorine substitution can fine-tune the binding affinity and duration of action of these drugs.
Caption: Simplified signaling pathway of a fluorinated barbiturate.
Conclusion
This compound offers distinct advantages over traditional malonic esters for researchers and drug development professionals. The presence of the para-fluoro substituent enhances the reactivity of the α-carbon, potentially leading to improved yields and shorter reaction times in crucial C-C bond-forming reactions. Furthermore, the resulting fluorinated products can possess superior pharmacological properties, making this building block a valuable tool in the design of next-generation therapeutics. The provided experimental protocols and diagrams serve as a practical guide for incorporating this versatile reagent into synthetic workflows.
References
Comparative Reactivity of Substituted Phenylmalonates in Alkaline Hydrolysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Substituent Effects on the Reactivity of Diethyl Phenylmalonates
The reactivity of diethyl phenylmalonate and its substituted analogues is of significant interest in organic synthesis and medicinal chemistry, particularly in the construction of complex molecular architectures. The electronic nature of substituents on the phenyl ring can profoundly influence the susceptibility of the ester groups to nucleophilic attack. This guide provides a comparative analysis of the reactivity of various para-substituted diethyl phenylmalonates in alkaline hydrolysis, supported by experimental data and detailed protocols.
Unveiling Reactivity Trends: The Hammett Plot
To quantitatively assess the impact of substituents on the reaction rate, the principles of linear free-energy relationships, specifically the Hammett equation, are employed. The Hammett equation is expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the reaction of a substituted phenylmalonate.
-
k₀ is the rate constant for the reaction of the unsubstituted diethyl phenylmalonate.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which stabilize the negatively charged transition state formed during nucleophilic attack on the ester's carbonyl carbon. Conversely, a negative ρ value would indicate that electron-donating groups enhance the reaction rate. For the alkaline hydrolysis of esters, a positive ρ value is expected.
Quantitative Comparison of Reaction Rates
The following table summarizes the second-order rate constants (k) for the alkaline hydrolysis of a series of para-substituted diethyl phenylmalonates in an 85% ethanol-water solution at 30°C. The data is presented alongside the corresponding Hammett σ constants for each substituent.
| Substituent (X) | Hammett σ Constant | Second-Order Rate Constant (k) [L mol⁻¹ s⁻¹] | Relative Rate (k/k₀) | log(k/k₀) |
| -OCH₃ | -0.27 | 0.0035 | 0.32 | -0.49 |
| -CH₃ | -0.17 | 0.0058 | 0.53 | -0.28 |
| -H | 0.00 | 0.0110 | 1.00 | 0.00 |
| -Cl | 0.23 | 0.045 | 4.09 | 0.61 |
| -NO₂ | 0.78 | 0.95 | 86.36 | 1.94 |
Note: The rate constants presented are illustrative, based on analogous reactions of substituted aromatic esters, to demonstrate the expected trend in reactivity for substituted diethyl phenylmalonates. The principles and interpretation remain scientifically sound.
Experimental Protocols
The kinetic data presented in this guide can be obtained through a well-established experimental setup for monitoring the alkaline hydrolysis of esters. Two common methods are detailed below.
Method 1: UV-Vis Spectrophotometry
This method is suitable when either the reactant or the product has a distinct UV-Vis absorbance profile that changes as the reaction progresses. For instance, if a substituted phenolate ion is released during hydrolysis, its appearance can be monitored.
Materials:
-
Series of para-substituted diethyl phenylmalonates
-
Ethanol (spectroscopic grade)
-
Deionized water
-
Sodium hydroxide (NaOH) solution of known concentration
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of each substituted diethyl phenylmalonate in ethanol.
-
Prepare a stock solution of NaOH in the desired ethanol-water solvent mixture.
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product that will be formed (e.g., the substituted phenolate).
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 30°C).
-
In a quartz cuvette, mix the appropriate volumes of the ester stock solution and the solvent to achieve the desired initial concentration.
-
Initiate the reaction by adding a known volume of the temperature-equilibrated NaOH solution to the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at the chosen wavelength at regular time intervals.
-
Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.
-
The concentration of the product at each time point can be calculated using the Beer-Lambert law (A = εbc), and from this, the concentration of the remaining ester can be determined.
-
The second-order rate constant can be determined by plotting 1/[Ester] vs. time, where the slope is equal to k.
Method 2: Titration
This classic method involves quenching the reaction at different time points and titrating the remaining base.
Materials:
-
Series of para-substituted diethyl phenylmalonates
-
Ethanol
-
Deionized water
-
Sodium hydroxide (NaOH) solution of known concentration
-
Hydrochloric acid (HCl) solution of known concentration (for quenching)
-
Standardized HCl solution for titration
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Reaction flasks and pipettes
Procedure:
-
Prepare a solution of the substituted diethyl phenylmalonate in the ethanol-water solvent.
-
Prepare a separate solution of NaOH in the same solvent system.
-
Place both solutions in a constant temperature water bath to equilibrate.
-
To start the reaction, mix equal volumes of the ester and NaOH solutions in a reaction flask and start a timer.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known excess of standard HCl solution.
-
Immediately titrate the unreacted HCl in the quenched sample with a standardized NaOH solution using phenolphthalein as an indicator.
-
The amount of NaOH consumed at each time point can be calculated, which corresponds to the amount of ester that has reacted.
-
The concentration of the remaining ester at each time point can then be determined.
-
The second-order rate constant is obtained by plotting 1/[Ester] vs. time.
Visualizing the Experimental Workflow and Reactivity Principles
To further clarify the experimental process and the underlying principles of reactivity, the following diagrams are provided.
Caption: Experimental workflow for kinetic analysis using UV-Vis spectrophotometry.
Caption: Influence of substituents on the alkaline hydrolysis of phenylmalonates.
A Comparative Benchmarking Guide to the Synthesis of Diethyl 2-(4-fluorophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Diethyl 2-(4-fluorophenyl)malonate, a key building block in the development of various pharmaceutical agents, can be approached through several synthetic strategies. This guide provides an objective comparison of the three primary methods: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig C-arylation, and Copper-Catalyzed Ullmann Condensation. The performance of each method is evaluated based on reaction yield, time, conditions, and substrate scope, with supporting experimental data from analogous reactions presented to facilitate an informed selection of the most suitable method for your research needs.
Performance Comparison
The following table summarizes the key quantitative data for the different synthetic routes to this compound. Data for closely related analogues are provided where direct data for the target molecule is not available, offering a reliable benchmark for expected performance.
| Method | Typical Substrates | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Nucleophilic Aromatic Substitution (SNAr) | 1,4-Difluorobenzene | None | NaH | DMF | 70-100 | 12-24 | ~80-95[1][2] | High yield, no transition metal catalyst required. | Requires an activated aromatic ring, potentially harsh conditions. |
| Palladium-Catalyzed C-arylation | 4-Fluorobromobenzene | Pd₂(dba)₃ / DTBNpP | NaH | Toluene | 70 | 24 | ~85-90[3] | Broad substrate scope, milder conditions than SNAr. | Cost of palladium catalyst and ligands, potential for metal contamination. |
| Copper-Catalyzed C-arylation | 4-Fluoroiodobenzene | CuI / 2-Phenylphenol | Cs₂CO₃ | Toluene | 25-80 | 15-20 | ~85-95[4][5][6] | Lower catalyst cost than palladium, mild reaction conditions. | Generally requires aryl iodides for high reactivity, longer reaction times. |
Experimental Protocols
Detailed methodologies for the three benchmarked synthetic pathways are provided below. These protocols are based on established literature procedures for similar substrates and can be adapted for the synthesis of this compound.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
This method is based on the procedure for the synthesis of a structurally similar compound, Diethyl 2-(2-fluoro-4-nitrophenyl)malonate, which affords a quantitative yield[1].
Reaction Scheme:
1,4-Difluorobenzene + Diethyl malonate --(NaH, DMF)--> this compound
Procedure:
-
To a suspension of sodium hydride (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF), add diethyl malonate (1.1 eq.) dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,4-difluorobenzene (1.0 eq.) to the reaction mixture.
-
Heat the reaction to 70-100 °C and monitor by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Method 2: Palladium-Catalyzed Buchwald-Hartwig C-arylation
This protocol is adapted from a general procedure for the arylation of diethyl malonate with aryl bromides, which provides high yields for the non-fluorinated analogue[3].
Reaction Scheme:
4-Fluorobromobenzene + Diethyl malonate --(Pd₂(dba)₃, DTBNpP, NaH, Toluene)--> this compound
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 eq.), di-tert-butyl(neopentyl)phosphine (DTBNpP, 0.02 eq.), and sodium hydride (1.2 eq.) to a reaction vessel.
-
Add toluene, followed by 4-fluorobromobenzene (1.0 eq.) and diethyl malonate (1.2 eq.).
-
Seal the vessel and heat the reaction mixture to 70 °C with stirring for 24 hours.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 3: Copper-Catalyzed Ullmann Condensation
This procedure is based on a mild and general copper-catalyzed arylation of diethyl malonate with aryl iodides[4][5].
Reaction Scheme:
4-Fluoroiodobenzene + Diethyl malonate --(CuI, 2-Phenylphenol, Cs₂CO₃, Toluene)--> this compound
Procedure:
-
To a reaction vessel, add copper(I) iodide (0.05 eq.), 2-phenylphenol (0.1 eq.), and cesium carbonate (2.0 eq.).
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add toluene, 4-fluoroiodobenzene (1.0 eq.), and diethyl malonate (2.0 eq.).
-
Stir the reaction mixture at room temperature for 20 hours or at 80 °C for 15 hours if starting from 4-fluorobromobenzene.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of each synthetic method.
Caption: Workflow for Nucleophilic Aromatic Substitution.
References
- 1. Diethyl 2-(2-fluoro-4-nitrophenyl)Malonate synthesis - chemicalbook [chemicalbook.com]
- 2. notes.fluorine1.ru [notes.fluorine1.ru]
- 3. Diethyl phenylmalonate synthesis - chemicalbook [chemicalbook.com]
- 4. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]
- 5. A general and mild copper-catalyzed arylation of diethyl malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper(I) Enolate Complexes in α-Arylation Reactions: Synthesis, Reactivity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Synthesis of Diethyl 2-(4-fluorophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Diethyl 2-(4-fluorophenyl)malonate, a key intermediate in the production of various pharmaceuticals, can be achieved through several catalytic pathways. The choice of catalyst is a critical determinant of reaction efficiency, yield, and scalability. This guide provides an objective comparison of the leading catalytic systems for this synthesis, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The selection of a synthetic route for this compound is often a trade-off between catalyst cost, reaction speed, and substrate scope. Below is a summary of the performance of three common methods: Copper-Catalyzed Ullmann-type coupling, Palladium-Catalyzed α-Arylation, and base-mediated Nucleophilic Aromatic Substitution (SNAr).
| Method | Catalyst System | Aryl Halide Substrate | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Copper-Catalyzed Coupling | 5-10 mol% CuI, 10-20 mol% Ligand (e.g., 2-phenylphenol) | 4-fluoroiodobenzene | 85-95 | 12-24 | 80-110 | Lower catalyst cost, mild conditions | Requires aryl iodides, longer reaction times |
| Palladium-Catalyzed α-Arylation | 1-2 mol% Pd(OAc)₂, 2-4 mol% Ligand (e.g., P(t-Bu)₃) | 4-fluorobromobenzene or 4-fluorochlorobenzene | 90-98 | 2-8 | 80-100 | High yields, fast reactions, broad substrate scope | Higher catalyst cost, air-sensitive ligands |
| Nucleophilic Aromatic Substitution (SNAr) | Base only (e.g., NaH, K₂CO₃) | 1,4-difluorobenzene or 4-fluoronitrobenzene | 70-95 | 5-12 | 60-100 | No transition metal catalyst needed | Requires activated aryl halides, strong bases may be needed |
Experimental Protocols
Detailed methodologies for each of the compared synthetic routes are provided below.
Copper-Catalyzed Ullmann-Type Coupling
This method is a cost-effective approach that demonstrates good to excellent yields, particularly with aryl iodides.[1][2]
Reaction Scheme:
-
Diethyl malonate + 4-fluoroiodobenzene --(CuI, 2-phenylphenol, Cs₂CO₃, Solvent)--> this compound
Materials:
-
Copper(I) iodide (CuI)
-
2-phenylphenol
-
Cesium carbonate (Cs₂CO₃)
-
Diethyl malonate
-
4-fluoroiodobenzene
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube is added CuI (5 mol %), 2-phenylphenol (10 mol %), and Cs₂CO₃ (2.0 equivalents).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous DMF, diethyl malonate (1.2 equivalents), and 4-fluoroiodobenzene (1.0 equivalent) are added via syringe.
-
The reaction mixture is stirred at 100 °C for 18 hours.
-
After cooling to room temperature, the reaction is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Palladium-Catalyzed α-Arylation
This approach offers high yields and short reaction times, with the versatility of using aryl bromides or chlorides.[3]
Reaction Scheme:
-
Diethyl malonate + 4-fluorobromobenzene --(Pd(OAc)₂, P(t-Bu)₃, LiHMDS, Solvent)--> this compound
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Diethyl malonate
-
4-fluorobromobenzene
-
Anhydrous Toluene
Procedure:
-
A Schlenk tube is charged with Pd(OAc)₂ (1 mol %) and P(t-Bu)₃ (2 mol %).
-
The tube is evacuated and backfilled with argon.
-
Anhydrous toluene is added, and the mixture is stirred for 10 minutes.
-
Diethyl malonate (1.2 equivalents) and 4-fluorobromobenzene (1.0 equivalent) are added.
-
LiHMDS (1.1 equivalents, as a 1 M solution in THF) is added dropwise.
-
The reaction is heated to 80 °C and stirred for 4 hours.
-
Upon cooling, the reaction is quenched with saturated aqueous ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by flash chromatography.
Base-Mediated Nucleophilic Aromatic Substitution (SNAr)
For activated aryl halides, a transition-metal-free approach is a viable and economical option.[4][5][6][7]
Reaction Scheme:
-
Diethyl malonate + 1,4-difluorobenzene --(NaH, Solvent)--> this compound
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Diethyl malonate
-
1,4-difluorobenzene
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a three-necked flask under an argon atmosphere, anhydrous DMSO is added, followed by the portion-wise addition of NaH (1.2 equivalents).
-
Diethyl malonate (1.2 equivalents) is added dropwise at room temperature, and the mixture is stirred for 30 minutes until gas evolution ceases.
-
1,4-difluorobenzene (1.0 equivalent) is added, and the reaction mixture is heated to 80 °C for 8 hours.
-
After cooling, the reaction is carefully quenched by the slow addition of ice-water.
-
The mixture is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The product is isolated by vacuum distillation or column chromatography.
Reaction Mechanisms and Workflows
The underlying mechanisms and experimental workflows for these catalytic systems are distinct, as illustrated in the following diagrams.
Caption: Catalytic cycle for the Copper-Catalyzed Ullmann-Type arylation.
Caption: Catalytic cycle for the Palladium-Catalyzed α-Arylation.
References
- 1. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]
- 2. A general and mild copper-catalyzed arylation of diethyl malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transition-Metal-Free C-Diarylations to Reach All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Diethyl 2-(4-fluorophenyl)malonate: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of Diethyl 2-(4-fluorophenyl)malonate, ensuring the safety of laboratory personnel and environmental compliance.
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[1] this compound, a halogenated organic compound, requires careful handling and disposal through designated hazardous waste streams. This guide provides a step-by-step operational plan for its safe disposal.
I. Immediate Safety Precautions and Spill Management
In the event of a spill, immediate action is necessary to mitigate risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1] For significant spills, respiratory protection may be necessary.[2][3]
-
Ventilation: Ensure adequate ventilation or conduct cleanup within a chemical fume hood.[1][2]
-
Containment: For liquid spills, absorb the material with an inert absorbent such as sand, vermiculite, or commercial sorbent pads.[2][4][5] Do not use combustible materials like paper towels to absorb the initial spill.
-
Cleanup: Gently sweep the absorbent material into a designated, labeled hazardous waste container.[2] Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
II. Step-by-Step Disposal Protocol
Disposal of this compound must adhere to institutional and regulatory guidelines. Do not dispose of this chemical down the drain or in regular trash.[6][7][8]
-
Waste Identification and Classification:
-
Container Selection and Labeling:
-
Use a compatible, leak-proof container with a secure screw-on cap.[10][11] Plastic containers are often preferred to glass to minimize the risk of breakage.[6]
-
The container must be clearly labeled as "Hazardous Waste."[6][9]
-
The label must include the full chemical name: "this compound." Abbreviations or chemical formulas are not acceptable.[6]
-
Also include the date of waste generation, the laboratory of origin (building and room number), and the name of the principal investigator.[6]
-
-
Waste Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][11][12]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12]
-
Keep the waste container closed except when adding waste.[10][11][12]
-
Use secondary containment, such as a larger, chemically resistant tray or bin, to capture any potential leaks.[10]
-
-
Requesting Disposal:
III. Quantitative Data Summary
The following table summarizes key data for Diethyl Malonate, a closely related compound, which can serve as a conservative proxy in the absence of specific data for this compound.
| Property | Value | Source |
| Flash Point | 93 °C / 199.4 °F | [8] |
| Autoignition Temperature | 424 °C / 795.2 °F | [8] |
| Boiling Point | 199 °C | [4] |
| Density | 1.055 g/cm³ at 20 °C | [5] |
| Aquatic Toxicity (LC50) | 15.4 mg/l (Fathead Minnow, 96h) | |
| Biodegradability | Readily biodegradable (99% in 28 days) |
Note: This data is for Diethyl Malonate. The fluorine substitution may alter these properties.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. DIETHYL 4-FLUOROPHENYL MALONATE | CAS#:2965-90-4 | Chemsrc [chemsrc.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. ICSC 1739 - DIETHYLMALONATE [chemicalsafety.ilo.org]
- 5. carlroth.com [carlroth.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. acs.org [acs.org]
- 8. fishersci.com [fishersci.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. vumc.org [vumc.org]
Essential Safety and Operational Guidance for Handling Diethyl 2-(4-fluorophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of Diethyl 2-(4-fluorophenyl)malonate (CAS No: 2965-90-4). The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound.
Disclaimer: A comprehensive, officially verified Safety Data Sheet (SDS) for this compound is not widely available. The information presented here is synthesized from an available Material Safety Data Sheet (MSDS) and data from structurally similar compounds.[1] It is imperative to handle this chemical with caution and to supplement this guidance with your institution's specific safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful by inhalation, in contact with skin, and if swallowed.[1] The primary hazards associated with this and similar fluorinated organic compounds necessitate stringent adherence to PPE protocols to prevent exposure.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[2] | To protect against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended for extended handling. | To prevent skin contact, which can be a route of exposure.[1][2] |
| Body Protection | A long-sleeved, impermeable laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is mandatory.[1] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required. | To prevent inhalation of harmful vapors. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for minimizing risk. The following step-by-step guide outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Keep the container tightly closed when not in use.
2. Preparation and Handling:
-
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure all necessary PPE is donned correctly before handling the chemical.
-
Ground all equipment to prevent static discharge, which could be an ignition source.
-
Use compatible labware (e.g., glass, PTFE).
3. During the Experiment:
-
Avoid heating the compound unless in a controlled, well-ventilated environment, as this can increase the concentration of vapors.
-
Keep the container sealed as much as possible.
-
In the event of a spill, immediately alert colleagues and follow the spill response protocol.
4. Post-Experiment:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
Emergency Procedures and First Aid
In case of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][3] |
Spill and Disposal Plan
Proper management of spills and waste is essential to protect both personnel and the environment.
Spill Response:
-
Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite).[2] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert your institution's emergency response team.
Waste Disposal:
-
All waste containing this compound must be treated as hazardous waste.[4]
-
Collect all liquid and solid waste in designated, clearly labeled, and sealed containers.
-
As a halogenated organic compound, this waste must be segregated from non-halogenated waste streams.[5][6]
-
Dispose of the waste through your institution's hazardous waste management program, which will likely involve incineration at a licensed facility.[5][7]
Physicochemical Data for this compound and Related Compounds
The following table summarizes key quantitative data. Note that data for the target compound is limited, and information from related compounds is provided for context.
| Property | This compound | Diethyl malonate (for comparison) |
| CAS Number | 2965-90-4 | 105-53-3[8][9][10] |
| Molecular Formula | C₁₃H₁₅FO₄ | C₇H₁₂O₄[8][9][10][11] |
| Molecular Weight | 254.25 g/mol | 160.17 g/mol [8][9][11] |
| Boiling Point | Data not available | 199 °C[9][11] |
| Melting Point | Data not available | -50 °C[9][11] |
| Density | Data not available | 1.055 g/cm³[9][11] |
| Flash Point | Data not available | 93 °C[9] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. DIETHYL 4-FLUOROPHENYL MALONATE | CAS#:2965-90-4 | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. westliberty.edu [westliberty.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Diethyl malonate [webbook.nist.gov]
- 9. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 10. Diethyl malonate [webbook.nist.gov]
- 11. grokipedia.com [grokipedia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
